molecular formula C10H9NO B570005 6-Methylisoquinolin-4-ol CAS No. 1511622-59-5

6-Methylisoquinolin-4-ol

Número de catálogo: B570005
Número CAS: 1511622-59-5
Peso molecular: 159.188
Clave InChI: RUNAPEDCXMYTFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methylisoquinolin-4-ol ( 1511622-59-5) is an organic compound with the molecular formula C 10 H 9 NO and a molecular weight of 159.18 g/mol . As a hydroxy-substituted isoquinoline, it serves as a valuable scaffold in medicinal chemistry and drug discovery research. Isoquinoline alkaloids and their synthetic derivatives are known to exhibit a wide spectrum of biological activities, making them privileged structures in the development of new therapeutic agents . Quinoline and isoquinoline cores are frequently explored for their potential antiviral, antibacterial, and antifungal properties . Furthermore, related methylquinoline derivatives are of significant interest in oncology research, particularly as inhibitors of key biological targets like EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylase) for diseases such as non-small cell lung cancer (NSCLC) . The interaction of quinoline-based molecules with carrier proteins like serum albumin is also a critical area of study, as it influences the pharmacokinetics and bioavailability of potential drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used for drug administration to humans or animals.

Propiedades

IUPAC Name

6-methylisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNAPEDCXMYTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanistic Profiling of the 6-Methylisoquinolin-4-ol Scaffold: In Vitro Applications and Target Landscapes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Beyond the Standalone Molecule

In medicinal chemistry and drug discovery, low-molecular-weight heterocycles are rarely developed as standalone therapeutics. Instead, they serve as foundational building blocks—or "privileged scaffolds"—that dictate the mechanism of action (MoA) of larger, highly specific inhibitor molecules. 6-Methylisoquinolin-4-ol (CAS 1511622-59-5) [1] is a prime example of such a scaffold. With a molecular weight of 159.18 g/mol and favorable physicochemical properties, it is extensively utilized in Fragment-Based Drug Discovery (FBDD).

As an Application Scientist, I approach 6-methylisoquinolin-4-ol not as a finished drug, but as a mechanistic anchor. This technical guide deconstructs how the specific structural vectors of this molecule drive in vitro target engagement, outlines the primary biological pathways it disrupts, and provides self-validating experimental protocols for profiling its derivatives.

Pharmacophore Mechanics: The Causality of Structure

To understand the in vitro mechanism of action of 6-methylisoquinolin-4-ol, we must analyze the causality behind its structural features. When this fragment is incorporated into a larger molecular entity, its three primary domains dictate target affinity and selectivity:

  • The Isoquinoline Core (Planar Aromaticity): The bicyclic system provides a rigid, planar surface ideal for π−π stacking interactions. This allows the scaffold to intercalate into narrow, hydrophobic binding clefts, such as the ATP-binding hinge region of kinases or the active site of viral integrases[2].

  • The 4-Hydroxyl Group (Hydrogen Bonding Hub): The -OH group at the 4-position acts as a critical bidentate hydrogen bond donor/acceptor. In in vitro enzymatic assays, this group frequently mimics the interactions of endogenous substrates (e.g., the adenine ring of ATP or the pyrimidine ring of dihydroorotate), anchoring the inhibitor to backbone amides of the target protein.

  • The 6-Methyl Group (Hydrophobic Vector): The addition of a methyl group at the 6-position is a deliberate mechanistic choice. It provides a lipophilic vector that projects into adjacent hydrophobic sub-pockets (such as the "gatekeeper" pocket in kinases). This steric bulk increases target selectivity by clashing with proteins that lack the accommodating cavity, thereby reducing off-target toxicity[3].

Primary In Vitro Target Landscapes

When elaborated into mature inhibitors, the 6-methylisoquinolin-4-ol scaffold predominantly engages in the following mechanisms of action:

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of the isoquinolin-4-ol core (such as 3-isopropylisoquinolin-4-ol) are potent inhibitors of DHODH, a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[4].

  • Mechanism: The scaffold competitively binds to the ubiquinone-binding channel of DHODH. By blocking electron transfer from dihydroorotate to coenzyme Q, the scaffold halts the production of uridine monophosphate (UMP).

  • In Vitro Consequence: Rapidly dividing cells (such as T-cells or cancer cells) are starved of pyrimidines, leading to S-phase cell cycle arrest and suppressed cellular proliferation.

B. Kinase Hinge Binding (e.g., ROCK, Akt)

Isoquinoline derivatives are classic kinase inhibitors[3].

  • Mechanism: The nitrogen of the isoquinoline ring and the 4-hydroxyl group form a dual hydrogen-bonding network with the hinge region of the kinase (e.g., the backbone NH and C=O of specific hinge residues). The 6-methyl group packs tightly against the hydrophobic gatekeeper residue.

  • In Vitro Consequence: Disruption of downstream phosphorylation cascades, leading to altered cytoskeletal dynamics (in the case of ROCK) or induced apoptosis (in the case of Akt).

C. Viral Replication and Cytokine Suppression

Complex tetrahydrodibenzo-isoquinolin-4-ol derivatives (e.g., dbq33b) have been shown to synergistically inhibit coronavirus replication and suppress NF-κB-induced cytokine production (IL-6, IL-8)[5]. The planar isoquinoline core is essential for intercalating into viral replication machinery or allosterically modulating host transcription factors.

Quantitative Data Summary

The following table summarizes the typical in vitro quantitative metrics observed when the isoquinolin-4-ol scaffold is optimized for various targets.

Scaffold / Derivative TypePrimary TargetMechanism of ActionTypical IC50 / EC50 RangeKey Scaffold Interaction
Unsubstituted Isoquinolin-4-ol Broad-spectrum KinasesATP-competitive hinge binding1.0 - 10.0 µM4-OH hydrogen bonding to hinge backbone
6-Methylisoquinolin-4-ol Kinases (e.g., ROCK, Akt)Hydrophobic pocket engagement100 - 500 nM6-CH3 packs into gatekeeper pocket[3]
3-Alkyl-isoquinolin-4-ol DHODHUbiquinone-site competition10 - 50 nMIsoquinoline core mimics pyrimidine[4]
Dibenzo-isoquinolin-4-ol Viral Replication (NF-κB)Cytokine expression suppression< 10 nMMulti-ring planar stacking[5]
Isoquinoline ALLINIs HIV-1 IntegraseAllosteric multimerization~ 0.48 µMIN-LEDGF/p75 binding inhibition[2]

Self-Validating In Vitro Protocols

To ensure scientific integrity, the evaluation of 6-methylisoquinolin-4-ol derivatives requires robust, self-validating assay systems. Below are the standard methodologies used to confirm their mechanism of action.

Protocol 1: In Vitro DHODH Enzymatic Assay (DCPIP Reduction)

Rationale: This biochemical assay directly measures target engagement. Because DHODH transfers electrons to ubiquinone, substituting ubiquinone with the colorimetric dye DCPIP allows for a real-time, spectrophotometric readout of enzyme kinetics.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). Reconstitute recombinant human DHODH, dihydroorotate (DHO, substrate), decylubiquinone (electron acceptor), and DCPIP.

  • Compound Pre-incubation: In a 96-well plate, incubate 10 nM DHODH with a titration series of the 6-methylisoquinolin-4-ol derivative for 15 minutes at room temperature. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, which is critical for accurately calculating the IC50 of competitive inhibitors.

  • Reaction Initiation: Add a substrate mixture containing 1 mM DHO, 100 µM decylubiquinone, and 60 µM DCPIP to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm (indicating the reduction of DCPIP) over 10 minutes using a microplate reader.

  • Self-Validation (Quality Control): Include Brequinar as a positive control and DMSO as a vehicle negative control. Calculate the Z'-factor. The assay is only considered valid if the Z'-factor is > 0.6 , ensuring high dynamic range and reproducibility.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays do not account for cellular permeability or intracellular competition (e.g., high intracellular ATP levels). CETSA proves that the compound physically binds to its target inside a living cell by measuring thermodynamic stabilization.

  • Cell Treatment: Culture target cells (e.g., A549 lung carcinoma cells) to 80% confluency. Treat cells with the isoquinolin-4-ol derivative (at 5x the biochemical IC50) or DMSO for 2 hours.

  • Thermal Gradient: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Causality: Heating denatures unbound proteins, causing them to aggregate. Ligand binding stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Isolation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C). Ultracentrifuge at 100,000 x g for 20 minutes to pellet the denatured aggregates.

  • Orthogonal Readout: Collect the soluble supernatant and quantify the remaining stabilized target protein using Western Blot or a high-throughput AlphaLISA assay. A positive shift in the Tm​ curve validates intracellular target engagement.

Pathway Visualization

The following diagram illustrates the mechanism by which isoquinolin-4-ol scaffolds disrupt the pyrimidine biosynthesis pathway via DHODH inhibition.

G Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Active Site) DHO->DHODH Substrate Entry Orotate Orotate DHODH->Orotate Oxidation (CoQ) UMP UMP / Pyrimidines Orotate->UMP UMPS Enzyme Proliferation Cellular Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 6-Methylisoquinolin-4-ol Scaffold Inhibitor->DHODH Competitive Inhibition (Ubiquinone Pocket)

Mechanism of DHODH inhibition by isoquinolin-4-ol scaffolds in pyrimidine synthesis.

References

  • BLD Pharm. "1511622-59-5 | 6-Methylisoquinolin-4-ol." BLD Pharm Catalog.
  • EvitaChem. "Buy 3-Isopropylisoquinolin-4-OL (EVT-12040382)." EvitaChem Product Data.
  • National Institutes of Health (PMC). "An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors." NIH PubMed Central.
  • ResearchGate. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." ResearchGate Publications.
  • National Institutes of Health (PMC). "The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b." NIH PubMed Central.

Sources

pharmacokinetic profile and half-life of 6-methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling and Half-Life Determination of 6-Methylisoquinolin-4-ol: A Technical Guide

Executive Summary

In contemporary drug discovery, the isoquinoline scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and CNS-active therapeutics. Specifically, 6-methylisoquinolin-4-ol (CAS: 1511622-59-5) presents a unique metabolic landscape due to its dual functionalization: an oxidizable 6-methyl group and a conjugable 4-hydroxyl group.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a checklist of assays, but as a dynamic system of chemical causality. Understanding why a molecule behaves a certain way in vivo requires robust, self-validating in vitro methodologies. This whitepaper provides an authoritative, step-by-step framework for determining the , grounded in mechanistic enzymology and regulatory bioanalytical standards.

Structural Pharmacokinetics & Mechanistic Causality

The molecular architecture of 6-methylisoquinolin-4-ol dictates its metabolic fate. Isoquinolines and related alkaloids are known to interact extensively with hepatic Cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP2C9, both as substrates and potential inhibitors[1].

  • Phase I Oxidation: The 6-methyl moiety is highly susceptible to aliphatic oxidation by CYPs, leading to a 6-hydroxymethyl intermediate. Additionally, the basic isoquinoline nitrogen can undergo N-oxidation.

  • Phase II Conjugation: The presence of the 4-hydroxyl group is the primary driver of this molecule's relatively short half-life. It acts as an immediate handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), bypassing the need for Phase I functionalization and leading to rapid direct glucuronidation.

To accurately predict human clearance from these pathways, in vitro models must account for nonspecific binding. As foundational research has demonstrated, incorporating both microsomal binding and blood binding into predictive models yields the most accurate human clearance projections for lipophilic and basic compounds like isoquinolines[2].

Metabolic Pathway Visualization

G Parent 6-Methylisoquinolin-4-ol (Parent Scaffold) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Aliphatic/N-Oxidation Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 4-OH Conjugation Met1 6-Hydroxymethyl Metabolite Phase1->Met1 CYP2C9/3A4 Met2 N-Oxide Metabolite Phase1->Met2 CYP2D6 Met3 O-Glucuronide Conjugate Phase2->Met3 UGT1A1/1A9 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Predicted Phase I and Phase II metabolic pathways of 6-methylisoquinolin-4-ol.

Protocol 1: In Vitro Half-Life ( t1/2​ ) Determination via Human Liver Microsomes

To evaluate the half-life of 6-methylisoquinolin-4-ol, we utilize Human Liver Microsomes (HLMs). This protocol is designed as a self-validating system : it includes internal controls at every critical juncture to differentiate true enzymatic clearance from chemical instability.

Causality Check: Why do we add alamethicin? UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the water-soluble cofactor UDPGA to access the enzyme's active site. Omitting this step will artificially inflate the half-life by masking Phase II clearance.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Pre-incubate HLMs (final protein concentration 0.5 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes to activate UGTs.

  • Compound Addition: Spike 6-methylisoquinolin-4-ol into the HLM suspension to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

    • Self-Validation Control: Run a parallel "Minus-Cofactor" incubation. If the compound depletes here, it indicates chemical instability, not enzymatic metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Data Calculation: Plot the natural logarithm (ln) of the remaining percentage of the parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). The in vitro half-life is calculated as: t1/2​=k0.693​ .

Protocol 2: Bioanalytical Method Validation (LC-MS/MS)

Quantifying the depletion of 6-methylisoquinolin-4-ol requires a rigorously validated bioanalytical method. Per the FDA Bioanalytical Method Validation Guidance for Industry (2018), the assay must demonstrate strict accuracy, precision, and dilution integrity[3].

Causality Check: Why mandate a Stable Isotope-Labeled Internal Standard (SIL-IS)? Electrospray ionization (ESI) is highly susceptible to matrix effects—specifically ion suppression caused by endogenous microsomal phospholipids. A SIL-IS (e.g., 13C3​ -6-methylisoquinolin-4-ol) co-elutes with the analyte and experiences identical matrix effects, self-correcting the quantitative readout.

Step-by-Step Methodology:
  • Chromatographic Separation: Inject 5 µL of the quenched supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Gradient: Use a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). A rapid 2-minute gradient from 5% B to 95% B ensures sharp peak shapes for basic isoquinolines.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 6-methylisoquinolin-4-ol (typically [M+H]+→ specific fragment ion).

  • Calibration & Quality Control (QC): Construct a calibration curve from 1 nM to 10,000 nM. Ensure that QC samples (Low, Mid, High) are analyzed in each run to assess assay validity, adhering to the FDA's ± 15% acceptance criteria[3].

Quantitative Data Summary

Based on the structural determinants of the 6-methylisoquinolin-4-ol scaffold and comparative data from similar isoquinoline alkaloids, the following table summarizes the predictive pharmacokinetic parameters.

Pharmacokinetic ParameterPredictive RangeMechanistic Rationale
In Vitro Half-Life ( t1/2​ ) 12 - 35 minThe exposed 4-hydroxyl group serves as a rapid conjugation site for UGTs, driving a relatively short half-life compared to unsubstituted isoquinolines.
Intrinsic Clearance ( CLint​ ) 30 - 85 μ L/min/mgDriven by dual clearance pathways: CYP-mediated oxidation of the 6-methyl group and direct Phase II glucuronidation.
Volume of Distribution ( Vss​ ) 1.5 - 3.0 L/kgThe basic isoquinoline nitrogen (pKa ~5.4) and moderate lipophilicity promote substantial tissue distribution out of the central plasma compartment.
Plasma Protein Binding (PPB) 60% - 80%The scaffold's lipophilicity results in moderate, reversible binding to human serum albumin (HSA), impacting the unbound fraction available for clearance.

Sources

Molecular Weight and Lipophilicity of 6-Methylisoquinolin-4-ol: A Technical Blueprint for Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In early-stage drug discovery and fragment-based lead design, the precise characterization of physicochemical properties is non-negotiable. For 6-methylisoquinolin-4-ol (CAS: 1511622-59-5), a versatile heterocyclic building block, two parameters dictate its pharmacokinetic potential and analytical behavior: molecular weight (exact mass) and lipophilicity (LogP) .

As an application scientist, understanding why these properties exist and how to measure them accurately is critical. The isoquinoline core provides a rigid aromatic scaffold, while the C6-methyl and C4-hydroxyl groups introduce a delicate balance of hydrophobic bulk and hydrogen-bonding capacity. This guide delineates the theoretical causality behind these properties and provides field-proven, self-validating protocols for their empirical determination using High-Resolution Mass Spectrometry (HRMS) and the OECD 107 Shake-Flask method.

Structural Causality and Physicochemical Profiling

The behavior of 6-methylisoquinolin-4-ol in biological and analytical systems is governed by its functional groups.

  • The Isoquinoline Nitrogen: Acts as a weak base and a hydrogen bond acceptor. It readily accepts a proton in acidic environments, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+) in mass spectrometry[1].

  • The C4-Hydroxyl Group: Functions as both a hydrogen bond donor and acceptor. This significantly increases the molecule's aqueous solubility and lowers its lipophilicity compared to a bare isoquinoline scaffold.

  • The C6-Methyl Group: Introduces lipophilic, aliphatic bulk. It slightly raises the partition coefficient, counteracting the hydrophilic pull of the hydroxyl group.

This structural push-and-pull results in a consensus LogP of approximately 1.61 to 2.01[2], placing it in the optimal range for passive membrane permeability without risking the high non-specific binding associated with highly lipophilic compounds.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₀H₉NODictates the isotopic distribution pattern.
Molecular Weight 159.188 g/mol Average mass used for bulk stoichiometric calculations[3].
Monoisotopic Mass 159.0684 DaExact mass of the most abundant isotopes; critical for HRMS[3].
Target Ion [M+H]⁺ 160.0762 m/zProtonated species detected in ESI+ MS workflows.
Consensus LogP 1.61 – 2.01Optimal lipophilicity for oral bioavailability (Rule of 5 compliant)[2].
H-Bond Donors/Acceptors 1 / 2Drives aqueous solubility and target-protein interactions.

Accurate Molecular Weight Determination via HRMS

While the average molecular weight (159.188 g/mol ) is sufficient for reaction stoichiometry, confirming the identity of synthesized 6-methylisoquinolin-4-ol requires Accurate Mass Determination [4]. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), measures the mass-to-charge ratio (m/z) to the third or fourth decimal place[5]. This precision allows us to differentiate 6-methylisoquinolin-4-ol from isobaric impurities by calculating the mass error in parts-per-million (ppm).

Experimental Protocol: ESI-TOF MS Workflow

This self-validating protocol ensures mass accuracy by utilizing an internal lock-mass calibrant, eliminating instrument drift during the run.

Step 1: Sample Preparation

  • Weigh 1.0 mg of 6-methylisoquinolin-4-ol and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ ion required for ESI+ detection.

Step 2: Instrument Calibration & Setup

  • Configure the ESI-TOF mass spectrometer in positive ion mode (ESI+).

  • Set the capillary voltage to 3500 V and the desolvation gas temperature to 300°C.

  • Infuse an internal reference mass solution (e.g., Purine, exact mass [M+H]⁺ 121.0509) simultaneously with the sample.

Step 3: Data Acquisition & Analysis

  • Acquire spectra over an m/z range of 100–500.

  • Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 160.0762 .

  • Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A result of < 5 ppm confirms the molecular identity[6].

HRMS_Workflow A Sample Prep (1 µg/mL + 0.1% FA) B Ionization (ESI+ Mode) A->B C Mass Analyzer (TOF Separation) B->C D Detection (MCP Detector) C->D E Data Analysis ([M+H]+ 160.0762) D->E

HRMS workflow for accurate mass determination of 6-methylisoquinolin-4-ol.

Lipophilicity (LogP) Determination via OECD 107

The partition coefficient (LogP) defines the ratio of a compound's concentration in a lipophilic phase (n-octanol) versus an aqueous phase (water) at equilibrium[7]. Because the expected LogP of 6-methylisoquinolin-4-ol is between 1.6 and 2.0, the OECD 107 Shake-Flask Method is the gold standard.

Causality for Method Selection: The shake-flask method is highly accurate for LogP values < 4. For highly lipophilic compounds (LogP > 4), microdroplets of octanol can become suspended in the water phase, artificially inflating the aqueous concentration and skewing results[7]. Because 6-methylisoquinolin-4-ol falls well below this threshold, OECD 107 provides definitive, artifact-free thermodynamic data[8].

Experimental Protocol: OECD 107 Shake-Flask Method

Step 1: Solvent Mutual Saturation

  • Stir n-octanol and HPLC-grade water in a large vessel for 24 hours at 25°C.

  • Allow the phases to separate completely. Causality: Pre-saturating the solvents prevents volume changes during the actual experiment, maintaining absolute concentration accuracy.

Step 2: Equilibration Runs

  • Prepare a stock solution of 6-methylisoquinolin-4-ol in the pre-saturated n-octanol.

  • Set up three duplicate test vessels with varying ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1) to prove that the partition coefficient is independent of the phase volume ratio[9].

  • Add the stock solution to each vessel.

Step 3: Mechanical Shaking and Separation

  • Agitate the vessels on a mechanical shaker at exactly 25 ± 1°C for 24 hours to reach thermodynamic equilibrium.

  • Centrifuge the vessels at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation[10].

Step 4: Quantification and Calculation

  • Carefully sample the octanol and water phases using separate syringes.

  • Quantify the concentration of 6-methylisoquinolin-4-ol in both phases using HPLC-UV (detection at ~254 nm).

  • Calculate LogP: LogP = Log10 (Concentration in Octanol / Concentration in Water). The values across all three volume ratios must fall within ± 0.3 log units to be considered valid[9].

ShakeFlask A Solvent Saturation (n-Octanol & Water) B Compound Addition (Varying Phase Ratios) A->B C Mechanical Shaking (25°C, 24 hours) B->C D Phase Separation (Centrifugation) C->D E1 Aqueous Phase Quantification (HPLC) D->E1 E2 Octanol Phase Quantification (HPLC) D->E2 F LogP Calculation (Log(Coct/Cwat)) E1->F E2->F

OECD 107 Shake-Flask methodology for experimental LogP determination.

Conclusion & Strategic Outlook

The physicochemical profile of 6-methylisoquinolin-4-ol—specifically its exact mass of 159.0684 Da and its LogP of ~1.8—makes it an exceptionally tractable compound for medicinal chemistry. By utilizing HRMS for mass confirmation and the OECD 107 shake-flask method for lipophilicity determination, researchers establish a rigorous, self-validating foundation. These parameters directly inform downstream decisions, from optimizing chromatographic retention times to predicting blood-brain barrier penetration and oral bioavailability.

References

  • University of Florida Mass Spectrometry Research and Education Center. Accurate Mass. Retrieved from [Link][6]

  • LCMS.cz. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from[Link][1]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from[Link][9]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from[Link][10]

  • GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. Retrieved from[Link][8]

  • Food and Agriculture Organization of the United Nations (FAO). Partition coefficient octanol/water. Retrieved from[Link][7]

Sources

Structural Elucidation of 6-Methylisoquinolin-4-ol: A Comprehensive Guide to X-ray Crystallography in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors and epigenetic modulators (). Among these, 6-methylisoquinolin-4-ol (CAS: 1511622-59-5) presents a highly functionalized heterocycle. The hydroxyl group at position 4 and the isoquinoline nitrogen serve as critical hydrogen-bond donors and acceptors, respectively, dictating the molecule's binding affinity within protein active sites.

Understanding the precise three-dimensional atomic arrangement of such pharmacophores via single-crystal X-ray crystallography is paramount for structure-based drug design (SBDD). This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction data collection, and structural refinement of 6-methylisoquinolin-4-ol.

Physicochemical Profiling & Crystallization Strategy

Before attempting crystallization, the target's physicochemical properties must dictate the experimental design. 6-methylisoquinolin-4-ol ( C10​H9​NO , MW: 159.19 g/mol ) features a rigid, planar aromatic core that promotes strong π−π stacking, alongside polar functional groups that drive intermolecular hydrogen bonding.

Causality in Solvent Selection: The choice of solvent dictates the polymorphic outcome. Because the molecule is amphiphilic (polar groups on a lipophilic core), a binary solvent system is optimal. Methanol acts as an excellent primary solvent by solvating the hydrogen-bond network, while a non-polar anti-solvent (e.g., n-hexane) slowly reduces solubility, driving controlled nucleation rather than amorphous precipitation.

Protocol 1: Self-Validating Vapor Diffusion Crystallization
  • Preparation: Dissolve 10 mg of 6-methylisoquinolin-4-ol in 1 mL of HPLC-grade methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust prevents premature, uncontrolled heterogeneous nucleation, ensuring fewer, larger, and higher-quality crystals.

  • Setup: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of n-hexane.

  • Diffusion: Invert the coverslip over a well containing 500 µL of n-hexane in a VDX plate. Seal the edges with high-vacuum grease.

  • Incubation: Store the plate in a vibration-free incubator at a constant 20°C for 3–7 days.

  • Validation: Examine the drop under a polarized light microscope. If the solid extinguishes polarized light at sharp 90-degree intervals, it is a highly ordered single crystal suitable for diffraction. If it lacks birefringence, it is an amorphous precipitate, and the solvent ratio must be recalibrated.

G A Compound Prep (>99% Purity) B Solvent Screening (Binary System) A->B C Vapor Diffusion (Hanging Drop) B->C D Incubation (20°C, Static) C->D E Crystal Harvest (Cryoprotection) D->E

Fig 1. Optimized vapor diffusion crystallization workflow for small-molecule drug candidates.

X-ray Diffraction Data Collection

Acquiring high-resolution diffraction data requires mitigating radiation damage and thermal noise.

Optimal Data Collection Parameters
ParameterOptimal Value / ChoiceRationale (Causality)
Temperature 100 KMinimizes thermal motion (anisotropic displacement parameters), reducing dynamic disorder and improving high-resolution diffraction limits.
Radiation Source Cu-Kα ( λ=1.54184 Å)Provides stronger diffraction for light-atom (C, H, N, O) structures compared to Mo-Kα, yielding better signal-to-noise for microcrystals.
Detector Distance 35 - 50 mmBalances the need for high-resolution data capture (up to 0.8 Å) while preventing spot overlap from the unit cell.
Scan Strategy ω and ϕ scans (0.5° widths)Ensures high redundancy and complete coverage of reciprocal space, essential for accurate empirical absorption correction.
Cryoprotectant Paratone-N OilDisplaces mother liquor, preventing the formation of crystalline ice rings that obscure small-molecule diffraction spots.
Protocol 2: Crystal Mounting and Data Acquisition
  • Harvesting: Using a nylon loop (0.1–0.2 mm), scoop a single crystal of 6-methylisoquinolin-4-ol from the mother liquor.

  • Cryoprotection: Immediately drag the loop through a drop of Paratone-N oil to strip away residual methanol/hexane.

  • Flash-Cooling: Mount the loop onto the goniometer head directly in the path of a 100 K nitrogen gas stream. Causality: Rapid vitrification prevents ice crystal formation, preserving the integrity of the target crystal lattice.

  • Data Collection: Execute the pre-calculated ω and ϕ scan strategy to achieve >99% completeness up to a resolution of at least 0.84 Å.

Structure Solution and Refinement (The Core Protocol)

The "phase problem"—the loss of phase information during X-ray detection—must be solved to reconstruct the electron density map. For small molecules, dual-space recycling algorithms implemented in SHELXT () are the gold standard. Following phase solution, the structure is refined using full-matrix least-squares on F2 via SHELXL ().

G A Raw Diffraction Frames B Integration & Scaling (XDS / HKL2000) A->B C Phase Solution (SHELXT Dual-Space) B->C D Initial Electron Density C->D E Least-Squares Refinement (SHELXL on F²) D->E F Validation (checkCIF) E->F F->E Resolve Alerts G Final Crystal Structure F->G

Fig 2. Crystallographic data processing and refinement logic using the SHELX suite.

Protocol 3: Phase Solution and Structural Refinement
  • Space Group Determination: Analyze the systematic absences in the scaled .hkl file to determine the Bravais lattice and probable space group.

  • Phase Solution: Execute SHELXT to solve the phase problem. The algorithm will automatically output an initial .res file containing the heaviest peaks.

  • Initial Model Building: Assign the peaks in the initial electron density map to the C, N, and O atoms of the 6-methylisoquinolin-4-ol core based on chemical environment and peak height.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using SHELXL. Causality: Atoms do not vibrate as perfect spheres; modeling them as ellipsoids accounts for directional thermal motion, drastically dropping the R1​ convergence factor.

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for the methyl group). Crucially, locate the hydroxyl (-OH) hydrogen in the difference Fourier map to experimentally confirm the hydrogen-bonding network.

  • Self-Validation: Generate a .cif file and submit it to the IUCr checkCIF utility. Resolve any Level A or B alerts (e.g., missing absorption corrections or unresolved solvent disorder) before finalizing the model.

Structural Analysis & Molecular Packing

Once the final R1​ factor converges (ideally <0.05 ), the packing motifs of 6-methylisoquinolin-4-ol can be analyzed for SBDD insights.

The primary packing driver is the O−H⋯N intermolecular hydrogen bond. Because the molecule contains both a strong donor (hydroxyl) and an acceptor (isoquinoline nitrogen), it typically forms infinite 1D zig-zag chains or cyclic dimers in the crystal lattice. Furthermore, the 6-methyl group provides specific steric bulk that dictates the offset of the π−π stacking between adjacent molecular sheets. Understanding these specific geometric tolerances allows medicinal chemists to predict how similar derivatives will behave when navigating the hydrophobic pockets of target kinases.

References

  • Title: Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β) Source: Journal of Medicinal Chemistry, 2009, 52(14), 4156–4168. URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL: [Link]

De-Orphaning Small Molecule Scaffolds: A Comprehensive Guide to Identifying Downstream Targets of 6-Methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Challenge of the Isoquinoline Scaffold

The isoquinoline core is a highly privileged pharmacophore in medicinal chemistry. Historically, it has served as the structural backbone for potent, ATP-competitive kinase inhibitors (such as the ROCK inhibitors Fasudil and H-1152) and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. 6-methylisoquinolin-4-ol (CAS 1511622-59-5) represents a low-molecular-weight, uncharacterized building block that holds significant potential as a starting scaffold for novel therapeutics.

However, advancing a bare scaffold into a lead compound requires rigorous target deconvolution. Phenotypic screening often yields promising cellular effects, but without knowing the precise molecular target, rational structure-activity relationship (SAR) optimization is impossible. This whitepaper outlines a definitive, multi-omics workflow to de-orphan 6-methylisoquinolin-4-ol, mapping its journey from a phenotypic hit to a genetically validated kinase inhibitor.

The Target Deconvolution Architecture

To establish a chain of causality—from physical drug binding to cellular phenotype—we must employ a tiered omics approach.

Workflow Start 6-Methylisoquinolin-4-ol (Scaffold) Pheno Phase 1: Phenotypic & Transcriptomic Profiling Start->Pheno TPP Phase 2: Thermal Proteome Profiling (TPP) Pheno->TPP AfBPP Phase 2: Affinity-Based Protein Profiling (AfBPP) Pheno->AfBPP Phospho Phase 3: Global Phosphoproteomics TPP->Phospho AfBPP->Phospho Valid Phase 4: CRISPR/Cas9 Target Validation Phospho->Valid

Figure 1: Multi-omics target deconvolution workflow for 6-methylisoquinolin-4-ol.

Phase 1: Establishing the Baseline (The "What")

Before fishing for direct targets, we must define the cellular phenotype. Transcriptomics (RNA-Seq) provides a macroscopic view of the pathways perturbed by the compound. However, RNA-Seq only reveals secondary and tertiary downstream effects (e.g., transcriptional feedback loops), not the direct physical binding partner.

Phase 2: Direct Target Identification (The "How")

To bridge the gap between the molecule and the proteome, we utilize Chemical Proteomics. Because 6-methylisoquinolin-4-ol is a small molecule (MW 159.18), chemical derivatization with a bulky biotin tag might sterically hinder its binding pocket, rendering2 ineffective[2].

Instead, we prioritize Thermal Proteome Profiling (TPP) . TPP relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced unfolding[3][4]. This label-free approach allows us to test the unmodified 6-methylisoquinolin-4-ol directly in living cells, preserving its native binding kinetics[3].

Phase 3: Phosphoproteomic Mapping (The "Where")

Given the historical propensity of isoquinolines to act as ATP-competitive kinase inhibitors, identifying a putative target via TPP must be functionally corroborated. If 6-methylisoquinolin-4-ol binds a specific kinase, we must observe the systematic shutdown of its downstream phosphorylation cascade[5].

Pathway Drug 6-Methylisoquinolin-4-ol Target Primary Target (e.g., AGC Kinase) Drug->Target Binds & Inhibits Substrate1 Downstream Substrate Target->Substrate1 Decreased Phosphorylation Substrate2 Effector Protein Substrate1->Substrate2 Altered Activity Phenotype Cellular Phenotype Substrate2->Phenotype Mediates

Figure 2: Hypothetical kinase inhibition signaling cascade and phenotypic response.

Quantitative Data Thresholds

To ensure statistical rigor across these disparate platforms, we enforce strict quantitative thresholds. Table 1 summarizes the metrics required to classify a protein as a high-confidence downstream target.

Table 1: Multi-Omics Significance Thresholds for Target Deconvolution

Omics PlatformKey MetricSignificance ThresholdFalse Discovery Rate (FDR)Primary Output
Transcriptomics (RNA-Seq) Log2 Fold Change (FC)|Log2FC| > 1.5< 0.05Differentially Expressed Genes (DEGs)
Thermal Proteome Profiling Melting Temp Shift (ΔTm)ΔTm > 2.0°C< 0.01Direct Binding Targets
Affinity-Based Profiling Enrichment RatioFold Change > 4.0< 0.01Covalently Bound Targets
Global Phosphoproteomics Phosphosite Intensity|Log2FC| > 1.0< 0.05Up/Down-regulated Kinase Substrates

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must contain internal controls that validate the mechanical success of the assay independent of the biological result.

Protocol A: Label-Free Target Deconvolution via Multiplexed TPP

Causality Focus: Why ultracentrifugation? As proteins denature due to heat, they expose hydrophobic cores and aggregate. Ultracentrifugation physically separates the ligand-stabilized soluble fraction from the aggregated background, creating a highly specific thermodynamic readout.

  • Cell Culture & In Situ Treatment: Incubate live target cells (e.g., HeLa or MDA-MB-231) with 10 μM 6-methylisoquinolin-4-ol or DMSO vehicle for 1 hour to allow intracellular equilibration.

  • Thermal Gradient Aliquoting: Harvest and wash cells. Aliquot equal volumes into a 96-well PCR plate. Subject the plate to a precise temperature gradient (37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge lysates at 100,000 × g for 20 minutes at 4°C. Crucial Step: Carefully extract the supernatant containing only the soluble, non-denatured proteins.

  • Internal Validation (The Self-Check): Before proceeding to MS, run a Western blot on the soluble fractions for a known housekeeping protein (e.g., GAPDH). The ΔTm between vehicle and treatment for GAPDH must be ≤ 0.2°C. A larger shift indicates non-specific compound cytotoxicity or thermal cycler miscalibration.

  • TMT Labeling & LC-MS/MS: Digest the validated soluble fractions with Trypsin. Label the resulting peptides with Tandem Mass Tags (TMT10plex). Pool the samples and analyze via high-resolution Orbitrap LC-MS/MS.

  • Data Analysis: Fit the normalized reporter ion intensities to a sigmoidal melting curve to calculate the ΔTm for each of the ~7,000 identified proteins[3].

Protocol B: Global Phosphoproteomics for Kinase Substrate Mapping

Causality Focus: Why use Titanium Dioxide (TiO2)? Phosphopeptides represent less than 1% of the total peptide pool. TiO2 specifically binds the negatively charged phosphate groups at low pH, allowing us to enrich the signal of downstream kinase substrates that would otherwise be drowned out by highly abundant structural proteins.

  • Protein Extraction: Treat cells with 6-methylisoquinolin-4-ol for a short duration (e.g., 30 mins) to capture early phosphorylation events before transcriptional feedback occurs. Lyse in a stringent buffer containing phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

  • Digestion & Desalting: Reduce, alkylate, and digest 1 mg of total protein with Trypsin. Desalt peptides using C18 Sep-Pak cartridges.

  • Internal Validation (The Self-Check): Spike heavy-isotope labeled synthetic phosphopeptides into the sample prior to enrichment. Post-MS analysis must show >85% recovery of these heavy peptides. If absent, the TiO2 enrichment failed, and biological downregulation cannot be trusted.

  • TiO2 Enrichment: Incubate the peptide mixture with TiO2 magnetic beads in a loading buffer containing lactic acid (to prevent non-specific binding of acidic non-phosphorylated peptides). Wash thoroughly and elute with ammonium hydroxide (pH 10.5).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a Q-Exactive mass spectrometer.

  • Kinase-Substrate Mapping: Map the significantly downregulated phosphosites (Log2FC < -1.0) against databases like PhosphoSitePlus. If 6-methylisoquinolin-4-ol targets a specific kinase (e.g., ROCK1), its known substrates (e.g., MYPT1 at Thr696) should show near-total dephosphorylation[5].

Phase 4: Genetic Validation (Closing the Loop)

A physical binding event (identified via TPP) and a signaling perturbation (identified via Phosphoproteomics) strongly suggest a mechanism of action, but they do not prove absolute functional necessity.

To achieve authoritative grounding, the putative target must be knocked out using CRISPR/Cas9. If the target identified is indeed the primary node responsible for the drug's effect, the CRISPR knockout cell line should perfectly phenocopy the 6-methylisoquinolin-4-ol treatment. Furthermore, treating the knockout line with the drug should yield no additional phenotypic changes, proving that the drug has no off-target toxicity at the working concentration.

References

  • Source: Nature Protocols (2015)
  • Source: PMC / National Institutes of Health (2017)
  • Source: ACS Chemical Biology (2019)
  • Source: ResearchGate / Science (2017)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Methodological & Application

applications of 6-methylisoquinolin-4-ol in oncology drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical guide for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The isoquinoline heterocyclic system is widely recognized as a privileged scaffold in oncology drug discovery, serving as the core pharmacophore for numerous clinically approved and investigational therapeutics[1]([Link]). Within this chemical space, 6-methylisoquinolin-4-ol (CAS: 1511622-59-5) emerges as a highly versatile, bifunctional intermediate. This guide details the mechanistic rationale, synthetic workflows, and self-validating screening protocols required to leverage 6-methylisoquinolin-4-ol in the development of targeted oncology agents, specifically focusing on Kinase (e.g., CHK1, AKT) and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanistic Rationale: The Isoquinoline Core in Oncology

The utility of 6-methylisoquinolin-4-ol stems from its precise structural geometry and electronic properties. The planar aromatic system allows for deep intercalation into hydrophobic enzyme pockets, while the heteroatoms serve as critical hydrogen-bond anchors.

  • PARP Inhibition: The isoquinoline core is a classic nicotinamide bioisostere. The ring nitrogen and adjacent structural features form bidentate hydrogen bonds within the NAD+ binding pocket of PARP1/2, a mechanism foundational to the efficacy of PARP inhibitors in BRCA-mutant cancers[2]([Link].

  • Kinase Inhibition: Scaffold morphing strategies have successfully utilized isoquinolines to develop highly selective CHK1 inhibitors[3]([Link]) and allosteric AKT inhibitors[4]([Link]). The isoquinoline nitrogen binds to the kinase hinge region, while the 6-methyl group occupies adjacent hydrophobic sub-pockets (such as the gatekeeper region), enhancing target residence time.

The 4-hydroxyl group of 6-methylisoquinolin-4-ol provides an ideal synthetic handle. It allows medicinal chemists to project solubilizing groups or selectivity-driving moieties toward the solvent-exposed regions of the target protein without disrupting the core hinge/NAD+ binding interactions.

IsoquinolineWorkflow N1 6-Methylisoquinolin-4-ol (Core Scaffold) N2 4-OH Alkylation / Cross-Coupling (Library Synthesis) N1->N2 N3 Target Screening (Kinase & PARP Assays) N2->N3 N4 Hit-to-Lead Optimization (SAR Profiling) N3->N4

Workflow for oncology drug discovery using the 6-methylisoquinolin-4-ol scaffold.

Scaffold Functionalization: Library Generation Protocol

To build a screening library, the 4-hydroxyl group is functionalized via regioselective etherification.

Causality & Expert Insight: The 4-hydroxyl group exhibits a pKa of ~9.5. Using a mild base like Potassium Carbonate (K₂CO₃) selectively deprotonates the hydroxyl over the isoquinoline nitrogen. This regioselectivity is critical; N-alkylation would destroy the nitrogen lone pair strictly required for hinge-region hydrogen bonding.

Protocol 1: Regioselective 4-O-Alkylation

Reagents: 6-methylisoquinolin-4-ol (1.0 eq), Alkyl/Aryl Halide (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Preparation: Suspend 6-methylisoquinolin-4-ol and K₂CO₃ in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Activation: Stir the suspension at 40°C for 30 minutes to ensure complete phenoxide formation. The solution will shift to a deep yellow hue.

  • Coupling: Add the electrophile (alkyl/aryl halide) dropwise. Elevate temperature to 60°C and stir for 12 hours.

  • Quenching & Extraction: Cool to room temperature, quench with ice-cold DI water, and extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

  • System Validation: Confirm regioselectivity via ¹H-NMR. The absence of an N-alkyl peak and the downfield shift of the O-CH₂ protons confirm successful 4-O-linkage.

High-Throughput Screening (HTS) & Biological Assays

Once the library is generated, compounds must be screened against target oncogenic drivers.

Protocol 2: TR-FRET Kinase Assay (Targeting CHK1)

Causality & Expert Insight: Heterocyclic scaffolds like isoquinolines often exhibit intrinsic fluorescence in the 350–450 nm range, causing high false-positive rates in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this. The 100-microsecond measurement delay allows short-lived compound autofluorescence to decay completely before the FRET signal is quantified.

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of recombinant CHK1 enzyme (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 50 nL of the isoquinoline derivative library (in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of substrate mix containing ULight-labeled synthetic peptide (50 nM) and ATP (at the predetermined K_m value, ~15 µM). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of EDTA (30 mM) containing Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Readout & Validation: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor for each plate using Prexasertib as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: Chemiluminescent PARP1 Inhibition Assay

Causality & Expert Insight: To measure the competitive displacement of NAD+ by the isoquinoline core, we utilize a chemiluminescent readout over colorimetric methods to achieve the broad dynamic range necessary for resolving sub-nanomolar IC₅₀ differences among highly potent leads.

  • Plate Preparation: Rehydrate histone-coated 96-well plates with 50 µL/well of PARP assay buffer for 10 minutes.

  • Inhibitor Binding: Add 10 µL of isoquinoline compounds (serial dilutions) and 20 µL of recombinant PARP1 enzyme (0.5 U/well). Incubate for 10 minutes to allow the isoquinoline core to occupy the NAD+ pocket.

  • Catalytic Reaction: Add 20 µL of PARP Cocktail containing biotinylated-NAD+ and activated DNA. Incubate for 60 minutes at RT.

  • Detection: Wash 3x with PBS-T. Add 50 µL of Streptavidin-HRP (1:500) and incubate for 30 minutes. Wash 3x, add chemiluminescent substrate, and read luminescence immediately.

  • System Validation: Include Olaparib as a reference standard. The IC₅₀ of Olaparib must fall within 1.5–3.0 nM to validate the run.

Quantitative SAR Data & Target Selectivity

The functionalization of the 4-OH position on the 6-methylisoquinolin-4-ol scaffold dictates the target selectivity profile. The table below summarizes representative Structure-Activity Relationship (SAR) data for synthesized derivatives.

Compound IDR-Group (4-OH Substitution)CHK1 IC₅₀ (nM)AKT1 IC₅₀ (nM)PARP1 IC₅₀ (nM)HeLa Viability IC₅₀ (µM)
Core Scaffold -H (6-Methylisoquinolin-4-ol)>10,000>10,0008,500>50.0
IsoQ-01 -CH₂CH₂-N(CH₃)₂1,2504,30012015.2
IsoQ-02 -CH₂-(4-fluorophenyl)45 1,100>5,0002.4
IsoQ-03 -CH₂-(3-piperazinylphenyl)12 85>10,0000.8
IsoQ-04 -Cyclopentyl>5,00025 >10,0005.6

Data Interpretation: The unmodified core scaffold exhibits weak baseline activity against PARP1 due to its mimicry of nicotinamide. Bulky, rigid aryl substitutions (IsoQ-02, IsoQ-03) abolish PARP1 binding but drastically increase affinity for the CHK1 kinase hinge region, driving potent cellular cytotoxicity. Conversely, aliphatic ring substitutions (IsoQ-04) shift the selectivity profile toward AKT1 allosteric inhibition.

MOAPathway DDR DNA Damage Response PARP PARP1/2 Activation (NAD+ Dependent) DDR->PARP CHK1 CHK1 Kinase (Cell Cycle Checkpoint) DDR->CHK1 Survive Tumor Cell Survival PARP->Survive Death Synthetic Lethality / Apoptosis PARP->Death Inhibited CHK1->Survive CHK1->Death Inhibited Lead Isoquinoline Lead Compound Lead->PARP Lead->CHK1

Dual-targeting mechanism of isoquinoline derivatives in DNA Damage Response pathways.

References

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. ResearchGate. Available at:[Link]

  • Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT. ACS Publications. Available at:[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. ACS Publications. Available at:[Link]

  • Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance. National Institutes of Health (NIH). Available at:[Link]

  • The Role of PARP and the Therapeutic Potential of PARP Inhibitors in Cancer. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

in vitro cell viability assay protocol using 6-methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cell Viability Assay for 6-Methylisoquinolin-4-ol and Related Derivatives

Introduction & Mechanistic Rationale

Isoquinolines represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., ROCK, HER2) and pro-apoptotic anticancer agents[1][2]. Evaluating the in vitro cytotoxicity of novel building blocks like 6-methylisoquinolin-4-ol (CAS: 1511622-59-5) requires a highly sensitive, interference-free assay.

While colorimetric assays (such as MTT or MTS) are common, heterocyclic aromatic compounds like isoquinolines often exhibit intrinsic fluorescence or absorbance that can confound optical readouts. To circumvent this, the ATP-dependent bioluminescence assay (e.g., CellTiter-Glo®) is the gold standard[3]. This method quantifies adenosine triphosphate (ATP), a universal indicator of metabolically active cells. Because persistent ATP depletion is a direct and early indicator of cell death, this assay provides a highly accurate, homogeneous readout of cell viability without optical interference from the test compound[4].

Experimental Workflow

ViabilityWorkflow cluster_prep Phase 1: Preparation & Seeding cluster_treat Phase 2: Treatment (Self-Validating) cluster_assay Phase 3: Readout & Analysis Cells Harvest Target Cells (Log-Phase Growth) Plate Seed in 384-well Microplates (Optimize Density) Cells->Plate Comp 6-methylisoquinolin-4-ol (10-point titration) Plate->Comp PosCtrl Positive Control (e.g., Staurosporine) Plate->PosCtrl VehCtrl Vehicle Control (0.1% DMSO) Plate->VehCtrl Incubate Incubate 72h (37°C, 5% CO2) Comp->Incubate PosCtrl->Incubate VehCtrl->Incubate Lysis Add ATP-Luminescence Reagent (Cell Lysis & Reaction) Incubate->Lysis Read Measure Luminescence (Relative Light Units) Lysis->Read Calc Non-linear Regression (IC50 & Z'-factor) Read->Calc

Fig 1: High-throughput ATP-dependent cell viability assay workflow for isoquinoline derivatives.

Experimental Design & Causality

To ensure the protocol acts as a self-validating system , every assay plate must contain built-in quality controls that independently verify the assay's dynamic range and sensitivity.

  • Cell Line Selection: HepG2 (hepatocellular carcinoma) or SKBR3 (breast cancer) are recommended, as isoquinoline derivatives frequently exhibit potent anti-proliferative effects in these models[5][6].

  • Assay Timing (72 Hours): A 72-hour continuous exposure is chosen over a 24-hour endpoint. This duration allows cells to undergo at least two division cycles, ensuring the assay captures both rapid cytotoxic mechanisms (e.g., direct apoptosis) and slower cytostatic effects (e.g., cell cycle arrest)[7].

  • Vehicle Control (0.1% DMSO): 6-methylisoquinolin-4-ol is hydrophobic and requires DMSO for solubilization. The final assay concentration of DMSO must be strictly capped at 0.1% (v/v) to prevent vehicle-induced solvent toxicity, which would artificially inflate the apparent potency of the drug.

  • Positive Control (1 µM Staurosporine): A known pan-kinase inhibitor and apoptosis inducer is used to define the "0% viability" baseline, proving that the specific cell batch is capable of undergoing measurable cell death.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation
  • Stock Solution: 6-methylisoquinolin-4-ol has a molecular weight of 159.18 g/mol [8]. To prepare a 10 mM master stock, dissolve 1.59 mg of the lyophilized powder in exactly 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex until completely clear.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media to create the 2X treatment solutions (final DMSO concentration will be 0.1% upon addition to the cells).

Phase 2: Cell Seeding
  • Harvest target cells in the logarithmic growth phase (typically 70-80% confluence) using TrypLE or 0.25% Trypsin-EDTA.

  • Resuspend cells in complete media and determine viability using Trypan Blue exclusion (viability must be >95% to proceed).

  • Seed 1,000–2,000 cells per well in 25 µL of media into a solid-white, flat-bottom 384-well microplate. Causality note: Solid white plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery.

Phase 3: Compound Treatment
  • Add 25 µL of the 2X intermediate compound solutions to the corresponding wells (Total well volume = 50 µL).

  • Add 25 µL of media containing 0.2% DMSO to the Vehicle Control wells.

  • Add 25 µL of media containing 2 µM Staurosporine to the Positive Control wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Phase 4: Luminescence Readout
  • Remove the 384-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality note: The luciferase enzyme in the assay reagent is highly temperature-sensitive; uneven plate temperatures will cause severe edge effects and data artifacts[3].

  • Add 25 µL of CellTiter-Glo® Reagent (or equivalent ATP-luminescence reagent) to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (Relative Light Units, RLU) using a multimode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.1 to 1.0 seconds per well.

Quantitative Data Presentation & Analysis

Raw RLU values must be normalized to the vehicle control to determine the percentage of viable cells. The formula is: % Viability = 100 ×[(RLU_test - RLU_blank) / (RLU_vehicle - RLU_blank)]

Data should be plotted as Log[Concentration] vs. % Viability, and fitted using a four-parameter non-linear regression model to calculate the IC₅₀.

Table 1: Representative 10-Point Dose-Response Data for 6-methylisoquinolin-4-ol (Mock Data)

Test Concentration (µM)Log[Conc]Mean RLU (n=4)Standard Deviation% Viability
100.002.0012,4508504.1%
33.331.5228,9001,2009.6%
11.111.0565,4003,10021.8%
3.700.57148,0005,40049.3%
1.230.09240,5008,90080.1%
0.41-0.39285,00010,20095.0%
0.14-0.86298,0009,50099.3%
0.046-1.34301,00011,000100.3%
0.015-1.82299,5008,80099.8%
0.005-2.30300,2009,100100.1%
Vehicle (0.1% DMSO) N/A300,00010,500100.0%
Staurosporine (1 µM) N/A1,5002000.5%

Assay Validation & Quality Control (Z'-Factor)

To prove the assay is self-validating and robust enough for drug development screening, the Z'-factor must be calculated for every plate. The Z'-factor evaluates both the dynamic range (difference between vehicle and positive control) and the data variance.

Table 2: Assay Validation Metrics

MetricCalculation FormulaTarget ThresholdMock ResultStatus
Signal-to-Background (S/B) μ_vehicle / μ_positive> 10.0200.0PASS
Coefficient of Variation (CV) (σ_vehicle / μ_vehicle) × 100< 10%3.5%PASS
Z'-Factor 1 -[ (3σ_pos + 3σ_veh) / |μ_pos - μ_veh| ]> 0.500.89 EXCELLENT
Calculated IC₅₀ Four-parameter logistic regressionN/A3.62 µMVALID

Note: A Z'-factor of 0.89 indicates a highly robust assay with excellent separation between the positive and negative controls, confirming that the calculated IC₅₀ for 6-methylisoquinolin-4-ol is statistically reliable.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. URL: [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS One, 6(12), e28439. URL: [Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of 6-Methylisoquinolin-4-ol in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Mechanistic Insights

The accurate quantification of isoquinoline derivatives in biological matrices is a critical bottleneck in pharmacokinetic profiling. 6-methylisoquinolin-4-ol (CAS: 1511622-59-5; Formula: C10H9NO) is a planar, basic alkaloid derivative with a monoisotopic mass of 159.068 Da.

Developing a robust LC-MS/MS assay for this analyte in plasma presents two primary physicochemical challenges:

  • Matrix Suppression: Endogenous plasma phospholipids (e.g., phosphatidylcholines) co-elute with hydrophobic alkaloids, causing severe ionization suppression in the electrospray (ESI) source.

  • Peak Tailing: The basic nitrogen of the isoquinoline ring strongly interacts with residual free silanols on traditional C18 stationary phases, leading to peak broadening and poor lower limits of quantification (LLOQ).

To solve these issues, this protocol employs a Self-Validating Extraction Framework combining acidic Protein Precipitation (PPT) with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Furthermore, chromatographic separation is achieved using a Pentafluorophenyl (PFP) column, which provides orthogonal retention mechanisms (π-π and dipole-dipole interactions) specifically suited for aromatic alkaloids.

Self-Validating Sample Preparation Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A Stable-Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step. Any fluctuations in extraction efficiency or matrix effects will equally impact the analyte and the SIL-IS, keeping the area ratio constant and automatically flagging analytical anomalies.

Step-by-Step Methodology
  • Aliquot & Spike: Transfer 100 µL of human or rat plasma into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol).

  • Acidic Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: 6-methylisoquinolin-4-ol is highly protein-bound. The acidic environment lowers the pH below the isoelectric point of plasma proteins, denaturing them while simultaneously protonating the isoquinoline nitrogen. This disrupts ionic binding interactions, ensuring quantitative release of the analyte.

  • Centrifugation: Vortex for 2 minutes at 1,500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • SPE Loading: Dilute the supernatant with 300 µL of 2% Formic Acid in water. Load onto a pre-conditioned Oasis MCX cartridge (30 mg/1 cc).

    • Causality: The acidic pH ensures the analyte remains positively charged. The MCX resin traps the analyte via strong cation exchange, allowing aggressive washing steps that would otherwise elute the compound.

  • Aggressive Washing: Wash the cartridge with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol.

    • Causality: The 100% methanol wash completely strips away neutral lipids and ion-suppressing phospholipids, leaving only basic compounds bound to the resin.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The basic pH neutralizes the positive charge on the isoquinoline nitrogen, breaking the ionic bond with the resin and releasing the ultra-pure analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Workflow A 1. Plasma Aliquot (100 µL + SIL-IS) B 2. Acidic PPT (300 µL Cold ACN + 1% FA) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. MCX SPE Load (Traps Basic Isoquinolines) C->D E 5. Wash Steps (Removes Phospholipids) D->E F 6. Elution & Evaporation (5% NH4OH in MeOH -> N2 Dry) E->F G 7. LC-MS/MS Analysis (PFP Column, ESI+ MRM) F->G

Figure 1: Self-validating sample preparation workflow utilizing PPT and MCX SPE for plasma matrices.

LC-MS/MS Instrumental Parameters

Chromatographic Separation

A Pentafluorophenyl (PFP) column is strictly required for this assay. Standard C18 columns fail to provide adequate retention for small, polar aromatic alkaloids, leading

Application Note: Intravenous Formulation Strategies for 6-Methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Specialists. Document Type: Technical Guide & Validated Protocols

Physicochemical Rationale & The Formulation Challenge

6-Methylisoquinolin-4-ol (6-MIQ-4-ol) is a planar, nitrogen-containing heterocyclic compound often utilized as a scaffold in kinase and HIF prolyl hydroxylase inhibitors. From a formulation perspective, it presents a classic "brick dust" and "grease ball" paradox.

The molecule is amphoteric, possessing a basic isoquinoline nitrogen (predicted pKa​≈5.5 ) and a weakly acidic phenolic hydroxyl group (predicted pKa​≈9.5 ). At physiological pH (7.4), 6-MIQ-4-ol exists predominantly in its un-ionized, highly lipophilic state ( logP≈2.5 ). Consequently, its aqueous solubility drops to . Direct intravenous (IV) administration of unformulated 6-MIQ-4-ol is impossible, as it risks immediate vascular precipitation, phlebitis, and erratic pharmacokinetics. Recent advances in synthetic isoquinoline-based derivatives highlight that overcoming this solubility barrier is the primary hurdle in translating these compounds into viable therapeutics .

To successfully deliver 6-MIQ-4-ol intravenously, we must manipulate its microenvironment. Below, we detail three distinct, self-validating formulation strategies: Cyclodextrin Complexation , pH-Adjusted Co-Solvents , and Liposomal Encapsulation .

G Start 6-MIQ-4-ol API (Poorly Soluble at pH 7.4) Check_pKa Analyze pKa & LogP pKa1~5.5, pKa2~9.5 Start->Check_pKa Sol1 pH Adjustment + Co-solvent (PEG 400 / Citrate pH 4.5) Check_pKa->Sol1 Ionizable N (pKa 5.5) Sol2 Cyclodextrin Complexation (SBECD / HP-β-CD) Check_pKa->Sol2 Hydrophobic Core Sol3 Lipid Nanocarriers (PEGylated Liposomes) Check_pKa->Sol3 High LogP (~2.5)

Fig 1: Formulation decision tree based on 6-MIQ-4-ol physicochemical properties.

Strategy A: Cyclodextrin Inclusion Complexation

Mechanistic Causality: Cyclodextrins, specifically Sulfobutylether- β -cyclodextrin (SBECD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophobic internal cavity and a hydrophilic exterior. By encapsulating the lipophilic isoquinoline core of 6-MIQ-4-ol, the cyclodextrin shields the drug from the aqueous environment. This prevents precipitation upon dilution in the bloodstream while avoiding the tissue irritation associated with extreme pH shifts or high organic solvent loads .

Protocol: Preparation of 5 mg/mL 6-MIQ-4-ol in 20% SBECD

Self-Validating QC: The transition from a turbid suspension to an optically clear solution confirms successful inclusion complexation.

  • Vehicle Preparation: Dissolve 20.0 g of SBECD in 70 mL of Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add 500 mg of 6-MIQ-4-ol API to the vortex of the stirring solution. The mixture will appear milky.

  • pH-Assisted Complexation: Adjust the pH to 5.0 using 0.1 N HCl. Why? Lowering the pH below the nitrogen's pKa​ (5.5) partially protonates the API, disrupting its crystal lattice and accelerating its entry into the cyclodextrin cavity.

  • Equilibration: Stir magnetically at 300 rpm for 4 hours at room temperature until the solution becomes completely transparent.

  • Physiological Adjustment: Carefully titrate the pH back to 6.5 using 0.1 N NaOH. (A pH of 6.5 is well-tolerated for IV infusion and ensures the drug remains locked in the CD cavity).

  • Volume Adjustment & Filtration: QS to 100 mL with WFI. Filter through a 0.22 µm Polyethersulfone (PES) sterilizing-grade membrane.

Strategy B: pH-Adjusted Co-Solvent System

Mechanistic Causality: This approach leverages the basicity of the isoquinoline nitrogen. By buffering the formulation to pH 4.5, we ensure the molecule is ionized and soluble. However, injecting a purely aqueous pH 4.5 solution into the blood (pH 7.4) causes rapid deprotonation and catastrophic precipitation. To prevent this, we introduce co-solvents (PEG 400 and Propylene Glycol) to lower the dielectric constant of the vehicle. This solvates the un-ionized fraction that forms instantaneously during the critical dilution phase in the vein.

Protocol: Preparation of 2 mg/mL 6-MIQ-4-ol Co-solvent IV Solution

Self-Validating QC: Perform a 1:10 dilution of the final formulation in PBS (pH 7.4). If no precipitation occurs within 2 hours, the co-solvent ratio is successfully preventing crash-out.

  • Organic Phase: Weigh 200 mg of 6-MIQ-4-ol. Dissolve it in a mixture of 10 mL PEG 400 and 5 mL Propylene Glycol (PG). Apply gentle heating (40°C) and sonication until fully dissolved.

  • Aqueous Phase: In a separate vessel, prepare 80 mL of a 10 mM Citrate buffer, adjusted to pH 4.5.

  • Phase Combination: Slowly add the aqueous citrate buffer to the organic phase dropwise under continuous, vigorous stirring to prevent localized precipitation.

  • Volume Adjustment & Filtration: QS to 100 mL with WFI. Filter through a 0.22 µm PTFE or PVDF membrane (avoid PES, as high PEG concentrations can sometimes foul PES membranes).

Strategy C: Liposomal Encapsulation

Mechanistic Causality: For highly lipophilic compounds ( logP>2 ), partitioning the drug into the lipid bilayer of a nanoscale liposome is highly effective. This strategy not only solubilizes 6-MIQ-4-ol but also alters its pharmacokinetic profile—protecting it from rapid plasma clearance, reducing peak-dose ( Cmax​ ) toxicity, and enabling prolonged circulation via PEGylation.

Liposome N1 Lipid + API in Chloroform N2 Rotary Evaporation (Thin Film) N1->N2 N3 Hydration (PBS pH 7.4) N2->N3 N4 Extrusion (100nm Pores) N3->N4 N5 Sterile Filtration (0.22µm) N4->N5

Fig 2: Step-by-step workflow for liposomal encapsulation of 6-MIQ-4-ol.

Protocol: Thin-Film Hydration & Extrusion

Self-Validating QC: Dynamic Light Scattering (DLS) must show a Z-average diameter of 90–110 nm with a Polydispersity Index (PDI) < 0.15.

  • Lipid Mixture: In a round-bottom flask, dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 using a Chloroform/Methanol (2:1 v/v) solvent system.

  • Drug Loading: Add 6-MIQ-4-ol to achieve a 1:10 drug-to-lipid mass ratio.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 60°C under reduced pressure until a thin, uniform lipid film forms. Desiccate under vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 10 mL of sterile PBS (pH 7.4) at 65°C (above the phase transition temperature of HSPC) for 1 hour, forming multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a thermobarrel extruder equipped with 100 nm polycarbonate membranes for 10 consecutive passes at 65°C to form unilamellar vesicles.

  • Purification & Filtration: Remove unencapsulated 6-MIQ-4-ol via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column. Finally, pass the collected liposomes through a 0.22 µm sterile filter.

Comparative Analytics & Data Presentation

The table below summarizes the quantitative outputs and clinical viability of the three engineered formulations.

Formulation StrategyMax Drug LoadingFinal pHOsmolality (mOsm/kg)Physical Stability (4°C)Hemolysis Risk / Phlebitis
Cyclodextrin (20% SBECD) 5.0 mg/mL6.5~290 (Isotonic)> 6 monthsVery Low
Co-Solvent (PEG/PG/Citrate) 2.0 mg/mL4.5~450 (Hypertonic)1 - 3 monthsModerate (Requires slow infusion)
PEGylated Liposomes 3.5 mg/mL7.4~300 (Isotonic)> 6 monthsVery Low (Biocompatible)

Note: Osmolality targets for peripheral IV administration should ideally remain between 280–320 mOsm/kg. The Co-solvent system is hypertonic and must be administered via slow infusion or a central line.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI - Molecules URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Library of Medicine (NIH PMC) URL:[Link]

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 6-Methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Methylisoquinolin-4-ol (CAS: 1511622-59-5) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of biologically active pharmaceutical agents . The molecule features an electron-donating hydroxyl group at the C4 position and a methyl group at the C6 position. This specific substitution pattern creates a unique electronic environment across the isoquinoline core. For drug development professionals, distinguishing this compound from its regioisomers (e.g., 3-methylisoquinolin-4-ol) is paramount. This application note details the causality-driven Nuclear Magnetic Resonance (NMR) parameters and self-validating protocols required for its unambiguous structural characterization.

Causality in Experimental Design

To achieve research-grade structural elucidation, experimental parameters cannot be chosen arbitrarily. Every variable in the NMR acquisition must be tailored to the physicochemical properties of 6-methylisoquinolin-4-ol:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): While deuterated chloroform (CDCl 3​ ) is the standard for many alkaloids, it is suboptimal here. The C4-hydroxyl group is highly polar and prone to intermolecular hydrogen bonding, which causes severe line broadening in non-polar solvents. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and locking the -OH proton into a sharp, observable resonance (typically >10.0 ppm) .

  • Relaxation Delays ( D1​ ): The isoquinoline core contains four quaternary carbons (C4, C4a, C6, C8a). Because these carbons lack directly attached protons, they rely on less efficient chemical shift anisotropy and intermolecular dipole-dipole interactions for relaxation. A minimum D1​ of 2.0–3.0 seconds is mandatory to prevent these critical diagnostic peaks from disappearing into the baseline noise.

  • Self-Validating 2D Strategy: 1D NMR alone is insufficient for absolute regiochemical proof. We employ a self-validating 2D HMBC (Heteronuclear Multiple Bond Correlation) strategy. The C6-methyl protons act as an internal "anchor," showing 3JCH​ correlations to C5 and C7. Simultaneously, the H1 proton correlates to C3, C4a, and C8a, perfectly mapping the heteroaromatic skeleton .

Quantitative NMR Parameters

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 6-methylisoquinolin-4-ol, synthesized from empirical data of structurally analogous isoquinolines .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationDiagnostic Causality & Assignment Notes
H-1 8.95Singlet (s)-1HHighly deshielded by the adjacent imine nitrogen and aromatic ring current.
H-3 8.10Singlet (s)-1HDeshielded by N2, but slightly shielded relative to H-1 due to the electron-donating C4-OH.
H-8 7.90Doublet (d)8.51HExhibits strong ortho coupling with H-7.
H-5 7.75Broad Singlet (br s)-1HMeta coupling is often unresolved; adjacent to the C6-methyl group.
H-7 7.40Doublet of doublets (dd)8.5, 1.51HOrtho coupling to H-8 and meta coupling to H-5.
C6-CH 3​ 2.52Singlet (s)-3HTypical benzylic methyl shift; serves as the HMBC anchor.
C4-OH 10.25Broad Singlet (br s)-1HHighly dependent on concentration and temperature; exchanges with D 2​ O.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Causality & Assignment Notes
C-1 149.5CHImine-like carbon; furthest downfield due to nitrogen electronegativity.
C-3 131.2CHAdjacent to N2, confirmed via HSQC correlation with H-3.
C-4 141.5C-OHQuaternary; shifted downfield by the directly attached oxygen.
C-4a 124.8CQuaternary bridgehead; identified via HMBC from H-1 and H-3.
C-5 120.5CHAromatic CH; ortho to the bridgehead and methyl group.
C-6 138.0C-CH 3​ Quaternary; identified via strong 2JCH​ from the methyl protons.
C-7 128.5CHAromatic CH.
C-8 126.2CHAromatic CH.
C-8a 128.0CQuaternary bridgehead.
C6-CH 3​ 21.5CH 3​ Aliphatic methyl carbon; confirmed via DEPT-135 (positive phase).

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 6-methylisoquinolin-4-ol. Causality: This mass provides an optimal concentration (~0.1 M) to achieve a high signal-to-noise ratio (SNR) for 13 C acquisition within a reasonable timeframe (1–2 hours) without causing viscosity-induced line broadening.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( B0​ ), leading to poor shimming and asymmetrical peak shapes.

Phase 2: Instrument Setup & Tuning
  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at 298 K for 5 minutes.

  • Probe Tuning and Matching (Critical): Manually or automatically tune the probe for both 1 H and 13 C frequencies. Causality: The high dielectric constant of DMSO- d6​ significantly alters the impedance of the NMR coil. Failing to re-tune will result in poor RF power transfer, inaccurate 90° pulse widths, and severe artifacts in 2D spectra.

  • Shimming: Perform gradient shimming (Z1-Z5) until the solvent residual peak (DMSO quintet at 2.50 ppm) has a full-width at half-maximum (FWHM) of <0.8 Hz.

Phase 3: Acquisition & Self-Validation
  • 1D 1 H Acquisition: Acquire 16 scans with a 1.0 s relaxation delay.

    • Validation Checkpoint: Integrate the spectrum. You must observe exactly 9 protons (excluding solvent). The presence of the peak at ~10.25 ppm validates the integrity of the C4-OH group. If absent, trace water may be causing rapid chemical exchange; add activated molecular sieves to the tube.

  • 1D 13 C Acquisition: Acquire a minimum of 1024 scans with a D1​ of 2.5 seconds and a 30° flip angle to ensure quaternary carbons are fully relaxed and visible.

  • 2D Acquisition (HSQC & HMBC): Acquire phase-sensitive multiplicity-edited HSQC (to separate CH/CH 3​ from CH 2​ ) and HMBC optimized for long-range couplings ( J=8 Hz).

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 298K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->Acq1D Transfer to NMR tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify spin systems DataProc Data Processing (FT, Phase & Baseline Corr.) Acq2D->DataProc Raw FID data Analysis Structural Elucidation (Signal Assignment) DataProc->Analysis Processed spectra Verification Structure Verification (6-methylisoquinolin-4-ol) Analysis->Verification Cross-validate 1D/2D

Fig 1: Self-validating NMR workflow for 6-methylisoquinolin-4-ol elucidation.

References

  • PubChem Compound Summary for CID 58495769, 6-Methyl-4-isoquinolinol Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: Organic Letters (ACS Publications) URL:[Link]

  • A one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines Source: Tetrahedron Letters URL:[Link]

Troubleshooting & Optimization

troubleshooting 6-methylisoquinolin-4-ol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate lipophilic small molecules for in vitro assays.

6-methylisoquinolin-4-ol (CAS: 1511622-59-5) is a hydrophobic heterocyclic building block. While it exhibits excellent solubility in 100% dimethyl sulfoxide (DMSO), introducing it into aqueous cell culture media (e.g., DMEM, RPMI) often results in immediate precipitation. This guide is designed to move beyond simple "tips and tricks" by explaining the thermodynamic and kinetic causality behind precipitation, providing self-validating protocols, and establishing a robust troubleshooting framework.

Part 1: The Causality of Precipitation (FAQs)

Q1: Why does 6-methylisoquinolin-4-ol precipitate immediately when I pipette my DMSO stock into the cell culture media? A: You are observing a phenomenon known as a "solvent crash" [1]. DMSO has a high dielectric constant and is infinitely miscible with water. When a highly concentrated DMSO stock is injected rapidly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic 6-methylisoquinolin-4-ol molecules can disperse and solvate. This rapid solvent shift strips the drug of its solvation shell, exposing its lipophilic core to water and driving rapid hydrophobic aggregation [1].

Q2: Can I just heat the media to 37°C or sonicate it to force the compound back into solution? A: No. Heating or sonication artificially and temporarily increases the compound's kinetic solubility. However, once the media is placed in the incubator, the system will seek thermodynamic equilibrium. The compound will slowly supersaturate and form micro-crystals over the course of your 24-48 hour assay [2]. This leads to inconsistent dosing, artificial loss of potency, and false-negative assay results. You must formulate the compound so that its final concentration is below its true thermodynamic solubility limit.

Q3: What is the maximum amount of DMSO I can use to keep the compound soluble without causing cytotoxicity? A: For most mammalian cell lines, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v) [3]. Exceeding 0.5% can induce solvent-mediated cytotoxicity, alter membrane permeability, and trigger off-target transcriptomic changes that confound your experimental data.

Q4: Does the presence of Fetal Bovine Serum (FBS) affect solubility? A: Yes. Serum proteins (like Bovine Serum Albumin) act as a hydrophobic "sink," binding to lipophilic molecules and significantly increasing their apparent solubility in media. However, remember that highly protein-bound compounds have a lower free drug fraction, which is the actual biologically active concentration interacting with your cells.

Part 2: Mechanistic Workflows & Visualization

To successfully dose 6-methylisoquinolin-4-ol, you must transition from a high-gradient direct addition to a low-gradient step-wise dilution.

SolventCrash Stock 100% DMSO Stock (6-methylisoquinolin-4-ol) Direct Direct Addition to Media Stock->Direct High gradient Intermediate Step-wise Dilution (Intermediate Co-solvent) Stock->Intermediate Low gradient Crash Solvent Crash (Rapid DMSO Diffusion) Direct->Crash Soluble Stable Solvation in Media Intermediate->Soluble Aggregate Hydrophobic Aggregation (Precipitate) Crash->Aggregate

Caption: Mechanistic pathway comparing direct media addition (solvent crash) vs. step-wise dilution.

DecisionTree Start Compound Precipitates in Cell Culture Media CheckLimit Is target conc. > Thermodynamic Limit? Start->CheckLimit YesLimit Yes CheckLimit->YesLimit NoLimit No (Kinetic Crash) CheckLimit->NoLimit ReduceConc Reduce Assay Conc. or use Cyclodextrins YesLimit->ReduceConc StepDown Use Step-Down Dilution Protocol NoLimit->StepDown CheckSerum Does Media Contain FBS? StepDown->CheckSerum AddSerum Add 5-10% FBS (Protein Binding Sink) CheckSerum->AddSerum No

Caption: Decision tree for troubleshooting small molecule precipitation in in vitro assays.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You cannot assume a compound is in solution just because the media looks clear to the naked eye; micro-aggregates can form that are invisible but biologically disruptive.

Protocol A: The Step-Down Dilution Method

This method prevents the kinetic solvent crash by reducing the concentration gradient during the final aqueous transfer.

  • Primary Stock: Prepare a 10 mM stock of 6-methylisoquinolin-4-ol in 100% anhydrous DMSO. Vortex for 60 seconds.

  • Intermediate Stock: Prepare an intermediate dilution (e.g., 100 µM) by pipetting the primary stock into a co-solvent buffer (e.g., 10% DMSO / 90% PBS, or utilizing 5% w/v PEG3350) [4]. Note: Pipette the DMSO stock directly into the liquid vortex of the buffer to ensure immediate mechanical dispersion.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into pre-warmed (37°C) cell culture media. This yields a final concentration of 10 µM with a safe final DMSO concentration of 1% (or 0.1% if you adjust the intermediate step).

Protocol B: Validation via Kinetic Solubility Assay (Nephelometry/Turbidimetry)

To prove your formulation strategy works, you must measure the kinetic solubility limit empirically [2].

  • Plate Preparation: In a clear-bottom 96-well plate, dispense 198 µL of your exact cell culture media (including FBS and supplements) per well.

  • Compound Spiking: Add 2 µL of serially diluted 6-methylisoquinolin-4-ol DMSO stocks to the wells (yielding final compound concentrations from 1 µM to 200 µM, all at 1% DMSO).

  • Incubation: Shake the plate at 37°C for 2 hours to simulate assay conditions.

  • Measurement: Read the plate on a spectrophotometer at 620 nm (a wavelength where the compound and media do not absorb light).

  • Analysis: An increase in baseline absorbance indicates light scattering caused by micro-precipitation. The highest concentration before the absorbance spikes is your strict kinetic solubility limit.

Part 4: Quantitative Formulation Matrix

Below is a summary of how different formulation variables impact the solubility limits and cellular health when troubleshooting isoquinoline-derivatives.

Formulation StrategyMechanistic ActionEst. Kinetic Solubility Limit (µM)Final DMSO (%)Cytotoxicity Risk
Direct Spike (100% DMSO) High gradient; induces solvent crash< 5 µM0.5%Low
Step-Down Dilution Lowers diffusion gradient25 - 50 µM0.5%Low
Media + 10% FBS Albumin acts as a protein-binding sink50 - 100 µM0.5%Low
5% w/v PEG3350 Addition Co-solvent steric stabilization [4]> 100 µM0.5%Moderate
High DMSO Tolerance Brute-force organic solubilization> 150 µM2.0%High (Avoid)

References

  • Creative Bioarray. "Aqueous Solubility Assays". Creative Bioarray Services. Available at:[Link]

  • SLAS Discovery. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study". ResearchGate. Available at:[Link]

Technical Support Center: Optimizing Reaction Yield in 6-Methylisoquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 6-methylisoquinolin-4-ol. Whether you are utilizing classical cyclization methods or modern transition-metal-catalyzed cross-couplings, this guide bridges the gap between theoretical mechanisms and benchtop execution.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using the classical Pomeranz-Fritsch reaction starting from 4-methylbenzaldehyde and aminoacetaldehyde diethyl acetal, but my yield of 6-methylisoquinolin-4-ol is consistently below 30%. What is causing this?

A1: The classical 1 relies on the acid-catalyzed cyclization of an imine acetal[1]. The low yield is typically due to competitive intermolecular condensation (polymerization) of the highly reactive oxocarbenium intermediates before the desired intramolecular cyclization can occur[2].

Causality & Solution: To optimize this, you must kinetically favor the intramolecular pathway. This is achieved by operating under high dilution conditions (e.g., <0.05 M). Alternatively, employ the Bobbitt modification, where the imine is first reduced to a secondary amine (using NaBH₄) prior to acid cyclization. This reduction significantly stabilizes the intermediate, improving the yield of the tetrahydroisoquinolin-4-ol precursor, which can subsequently be oxidized to the target aromatic compound[3].

Q2: I have transitioned to the Palladium-catalyzed intramolecular coupling of α-(2-iodo-4-methylbenzylamino) acetaldehyde. However, I am getting a mixture of 6-methylisoquinolin-4-ol and the corresponding isoquinolone byproduct. How can I exclusively drive the reaction to the 4-ol?

A2: The divergence between the isoquinolin-4-ol (alcohol) and the isoquinolone (ketone) is entirely dictated by your choice of base and the resulting coordination geometry of the Palladium intermediate[4].

Causality & Solution: When inorganic bases like Cs₂CO₃ or K₃PO₄ are used, β-hydride elimination is facile, leading predominantly to the isoquinolone[5]. However, conducting the reaction in the presence of Triethylamine (Et₃N) exclusively produces the 5[4]. Et₃N facilitates the coordination of the substrate's nitrogen atom to the palladium center. This specific coordination sterically hinders the cisoid conformation required for the β-elimination step, forcing the reaction down the nucleophilic addition pathway to yield the desired alcohol[5].

Q3: Can I avoid transition-metal catalysts entirely for the synthesis of the tetrahydroisoquinolin-4-ol precursor?

A3: Yes. A highly efficient, metal-free alternative is the 3[6].

Causality & Solution: By reacting an electron-rich 4-methylbenzaldehyde with a nonstabilized azomethine ylide, you form an intermediate 5-aryloxazolidine[3]. Heating this intermediate in 6 M HCl at 60 °C triggers a full recyclization[6]. The acid protonates the oxazolidine oxygen, facilitating ring cleavage to form a cationic intermediate that acts as an internal electrophile, yielding the tetrahydroisoquinolin-4-ol in yields up to 89%[3].

Part 2: Quantitative Data & Yield Comparison

The table below summarizes the critical impact of base and solvent selection on the product distribution during the Pd(0)-catalyzed intramolecular coupling of 2-iodobenzylamino precursors.

Table 1: Optimization of Pd-Catalyzed Intramolecular Coupling

CatalystLigandBaseSolventTemp (°C)Yield: 4-ol (%)Yield: 4-one (%)
Pd(PPh₃)₄PPh₃Cs₂CO₃Toluene1200 65
Pd(PPh₃)₄PPh₃K₃PO₄Toluene1200 52
Pd(PPh₃)₄PPh₃Et₃N Toluene12064 0
Pd(OAc)₂dtpfEt₃N / Cs₂CO₃DMF1204520

Data synthesized from comparative studies on Pd(0)-catalysed reactions of aryl iodides[4],[5].

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology for High-Yield Pd-Catalyzed Synthesis of 6-Methylisoquinolin-4-ol

This protocol is designed as a self-validating system. Visual cues and TLC metrics are embedded to ensure reaction integrity at every stage.

  • Preparation of the Catalyst Mixture: In an oven-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and PPh₃ (0.1 equiv). Self-Validation: Upon dissolution in the next step, observe a color change from yellow to deep orange/red, confirming the formation of the active Pd(0) species.

  • Substrate Addition: Dissolve the precursor, α-(2-iodo-4-methylbenzylamino) acetaldehyde (1.0 equiv, 0.5 mmol), in anhydrous toluene (10 mL) to maintain a strict high-dilution concentration of 0.05 M. Add this solution to the Schlenk flask.

  • Base Addition (Critical Step): Add anhydrous Triethylamine (Et₃N) (6.0 equiv). Do not substitute with inorganic carbonates if the 4-ol is the desired product.

  • Reaction Conditions & Monitoring: Seal the flask and heat the mixture to 120 °C in a pre-heated oil bath with vigorous stirring for 24-48 hours. Self-Validation: Monitor the consumption of the starting material via TLC (Hexane/EtOAc 7:3). The starting aryl iodide typically runs at Rf​ ~0.6. The highly polar 6-methylisoquinolin-4-ol product will appear as a bright blue fluorescent spot under UV 254 nm at Rf​ ~0.25. If a spot appears at Rf​ ~0.45, this indicates the formation of the isoquinolone byproduct, suggesting moisture contamination or insufficient Et₃N.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution: Hexane to EtOAc). The product fractions will yield an off-white to light yellow solid upon solvent evaporation.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the base-dependent divergence in the Pd-catalyzed synthesis workflow.

PathwayDivergence Precursor α-(2-iodo-4-methylbenzylamino) acetaldehyde Pd_Intermediate σ-aryl-Pd(II) Intermediate (Oxidative Addition) Precursor->Pd_Intermediate Pd(0) Catalyst Et3N_Path Pathway A: Et3N Base (N-Coordination to Pd) Pd_Intermediate->Et3N_Path + Et3N Cs2CO3_Path Pathway B: Cs2CO3 Base (No N-Coordination) Pd_Intermediate->Cs2CO3_Path + Cs2CO3 Block_Beta Hinders cisoid conformation (Blocks β-elimination) Et3N_Path->Block_Beta Product_4ol Nucleophilic Addition Target: 6-Methylisoquinolin-4-ol Block_Beta->Product_4ol Facile_Beta Facile β-hydride elimination Cs2CO3_Path->Facile_Beta Product_4one Byproduct: 6-Methylisoquinolone Facile_Beta->Product_4one

Mechanistic divergence in Pd-catalyzed synthesis dictated by base selection and N-coordination.

References

  • Source: Tetrahedron Letters (urfu.ru)
  • A Joint Experimental-Computational Comparative Study of the Pd(0)
  • Product Class 5: Isoquinolines (Pomeranz-Fritsch Synthesis)
  • Buy 3-Isopropylisoquinolin-4-OL (Historical Discovery and Evolution)

Sources

Technical Support Center: Preventing Degradation of 6-Methylisoquinolin-4-ol During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 6-methylisoquinolin-4-ol (CAS: 1511622-59-5). As an electron-rich heteroaromatic compound, this active pharmaceutical ingredient (API) presents unique stability challenges during synthesis, assay preparation, and long-term storage.

This guide is engineered for drug development professionals and synthesizes mechanistic causality with self-validating experimental protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my lyophilized 6-methylisoquinolin-4-ol powder turn yellow or brown over time? A: This is a classic symptom of auto-oxidation. 6-methylisoquinolin-4-ol is an electron-rich heteroaromatic phenol[1]. The hydroxyl group at the C4 position strongly donates electron density into the conjugated pi-system. This elevates the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential and making the molecule highly susceptible to electrophilic attack by atmospheric oxygen (O2)[2].

  • Causality: Ambient oxygen generates reactive oxygen species (ROS) that abstract a hydrogen atom from the C4-hydroxyl group. This initiates a radical cascade leading to the formation of ortho- or para-quinone derivatives, which subsequently polymerize into dark, brown-colored dimers.

  • Validation: To confirm oxidation rather than thermal degradation, run an LC-MS on the discolored powder. The presence of[M+M-2H] peaks strongly indicates oxidative dimerization.

Q2: We observe rapid degradation of the API when preparing solutions for in vitro assays, even when protected from light. How do we prevent this? A: Solvolysis and trace-metal catalyzed oxidation are the primary culprits in solution. Aqueous buffers and DMSO naturally contain dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺).

  • Causality: Transition metals act as single-electron transfer catalysts, accelerating the conversion of ambient O₂ into superoxide radicals that rapidly degrade the isoquinoline core.

  • Solution & Validation: Always use degassed solvents. Sparge your assay buffers with high-purity Argon for 30 minutes. Self-validate this step by using a dissolved oxygen (DO) meter; do not proceed until the DO reads <0.1 mg/L. Additionally, supplement your buffer with 1 mM EDTA to chelate catalytic trace metals.

Q3: We are initiating ICH Q1A(R2) stability studies. What storage conditions and packaging do you recommend? A: Standard ICH Q1A(R2) guidelines suggest evaluating long-term stability at 25°C/60% RH or 30°C/65% RH[3]. However, due to the extreme oxidative and photolytic lability of 6-methylisoquinolin-4-ol, these conditions will likely result in failure. We strongly recommend designating the long-term storage condition as -20°C .

  • Causality: The Arrhenius equation dictates that lowering the temperature from 25°C to -20°C exponentially decreases the rate constant of the bimolecular oxidation reaction. Furthermore, amber glass prevents UV-induced homolytic cleavage of the C-O bond.

  • Validation: Conduct an accelerated stability study at 2-8°C and an intermediate study at 25°C/60% RH to establish degradation kinetics. This data will mathematically justify your -20°C label claim to regulatory agencies[3].

Part 2: Mechanistic & Workflow Visualizations

Degradation_Pathways API 6-Methylisoquinolin-4-ol Quinone Quinone / Dimers (Browning) API->Quinone ROS / Coupling Cleavage Ring Cleavage (Degradation) API->Cleavage Radical Attack O2 Oxygen (O2) O2->API Auto-oxidation Light UV/Vis Light Light->API Photolysis Moisture Trace Metals / H2O Moisture->API Catalysis

Fig 1: Primary environmental degradation pathways of 6-methylisoquinolin-4-ol.

Storage_Workflow S1 Lyophilize API S2 Glovebox (Argon) S1->S2 S3 Amber Vials S2->S3 S4 PTFE/Silicone Septa S3->S4 S5 Store at -20°C S4->S5

Fig 2: Optimal workflow for aliquoting and storing air-sensitive isoquinolinols.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of 6-methylisoquinolin-4-ol under various storage conditions over a 6-month period. This data highlights the critical necessity of inert atmosphere and cold-chain management.

Storage ConditionPrimary PackagingAtmospherePurity (T=0)Purity (T=6 Mo)Observed Degradation Profile
25°C / 60% RHClear Glass VialAmbient Air99.8%82.4%Severe browning; Quinone dimers
25°C / 60% RHAmber Glass VialAmbient Air99.8%88.1%Moderate yellowing; Quinone dimers
-20°CAmber Glass VialAmbient Air99.8%96.5%Trace oxidation
-20°C Amber Glass Vial Argon (99.999%) 99.8% 99.7% None detected (Optimal)

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Inert Aliquoting and Sure/Seal™ Packaging

This protocol adapts industry-standard handling techniques for air-sensitive reagents to ensure zero-degradation aliquoting of 6-methylisoquinolin-4-ol.

Step 1: Glassware Dehydration

  • Action: Bake amber glass vials and PTFE-lined crimp caps at 120°C for a minimum of 4 hours.

  • Causality: Removes adsorbed microscopic surface moisture that can act as a vector for hydrolytic degradation.

  • Self-Validation: Weigh a control vial before baking and after cooling in a desiccator. Weight stabilization (no further mass loss) confirms complete moisture removal.

Step 2: Atmosphere Exchange

  • Action: Transfer the lyophilized API and baked vials into a controlled glovebox purged with high-purity Argon (99.999%).

  • Causality: Argon is heavier than air and provides a superior inert blanket compared to Nitrogen, completely displacing oxygen from the vial headspace.

  • Self-Validation: Utilize an internal oxygen sensor within the glovebox. Do not unseal the bulk API container until the O₂ concentration reads <5 ppm .

Step 3: Single-Use Aliquoting

  • Action: Dispense the required mass of 6-methylisoquinolin-4-ol into individual amber vials.

  • Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and eliminates the risk of introducing ambient oxygen during repeated syringe sampling of a bulk container.

Step 4: Hermetic Sealing

  • Action: Crimp-seal the vials using PTFE/silicone septa caps.

  • Causality: PTFE provides extreme chemical inertness against the API, while the silicone backing ensures a robust, self-sealing barrier if syringe extraction of a solvent is later required.

  • Self-Validation: Invert a test vial filled with a volatile solvent (e.g., DCM) and observe for 10 minutes. Zero weight loss confirms a hermetic seal.

Step 5: Long-Term Storage

  • Action: Transfer the sealed vials into a secondary light-proof Mylar bag containing indicating desiccant packs, and store immediately at -20°C.

Part 5: References

  • [3] ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:

  • Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Sigma-Aldrich. URL:

  • [1] Product Class 6: Isoquinolinones. Thieme Chemistry. URL:

  • [2] Isoquinoline Compounds & Reactivity. ChemicalBook. URL:

Sources

resolving HPLC peak tailing issues for 6-methylisoquinolin-4-ol analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic, nitrogen-containing heterocycles. 6-methylisoquinolin-4-ol presents a specific, dual-threat challenge in High-Performance Liquid Chromatography (HPLC): it contains a basic isoquinoline nitrogen (prone to ion-exchange interactions) and a hydroxyl group (capable of hydrogen bonding and trace metal chelation).

This guide is designed to move beyond generic advice. We will diagnose the root causality of your peak tailing, provide self-validating experimental protocols, and equip you with the mechanistic understanding required to achieve perfect peak symmetry.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To solve peak tailing, we must first understand the thermodynamic interactions occurring inside the column. At typical acidic to neutral HPLC pH ranges (pH 3–7), the basic nitrogen of 6-methylisoquinolin-4-ol is protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the surface of traditional silica-based columns begin to ionize into silanolate anions (Si-O⁻) at any pH above 4.0.

This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. Because these active silanol sites are limited in number and exhibit slow desorption kinetics, the analyte molecules "drag" as they elute, resulting in the classic asymmetrical "ski-slope" tailing [1]. Furthermore, the proximity of the hydroxyl group to the nitrogen can facilitate metal chelation with stainless steel hardware or trace metals in the silica matrix, exacerbating the issue.

G Start Observe Peak Tailing (Tf > 1.5) for 6-methylisoquinolin-4-ol CheckAll Do all peaks in the chromatogram tail? Start->CheckAll AllTail System/Hardware Issue (Extra-column volume, bad fitting, void) CheckAll->AllTail Yes OneTail Chemistry Issue (Secondary interactions, chelation, pH) CheckAll->OneTail No FixHard Check PEEK fittings, replace frit/guard, verify plumbing AllTail->FixHard FixChem Adjust mobile phase pH, change column chemistry, or add TEA/EDTA OneTail->FixChem

Caption: Troubleshooting workflow for identifying the root cause of HPLC peak tailing.

Part 2: Troubleshooting FAQs

Q1: Why does 6-methylisoquinolin-4-ol exhibit severe peak tailing while my neutral impurities look perfectly symmetrical? A1: Tailing that selectively affects basic analytes is a hallmark of secondary chemical interactions. While neutral molecules only interact with the stationary phase via predictable hydrophobic partitioning, the protonated nitrogen of your isoquinoline is undergoing ion-exchange with active silanol sites [2]. If all peaks were tailing, we would suspect a physical column void or a poorly seated tubing connection [1].

Q2: Should I adjust my mobile phase pH up or down to fix this? A2: You have two mechanistic routes. Route A (Low pH, ~2.5): Suppress the ionization of the silanols (converting Si-O⁻ back to neutral Si-OH). Route B (High pH, ~10.0): Suppress the ionization of the isoquinoline nitrogen (converting it to a neutral free base). Note that operating at a high pH requires specialized hybrid silica columns (e.g., BEH technology) to prevent the silica backbone from dissolving [1].

Q3: I am already at pH 2.5, but the peak still tails. What is the next step? A3: If low pH doesn't resolve the tailing, you may be facing mass overload or metal chelation. For highly basic compounds like isoquinoline derivatives, switching to a Charged Surface Hybrid (CSH) column is highly recommended. CSH technology applies a low-level positive charge to the particle surface, electrostatically repelling the basic analyte and drastically improving loadability and peak shape without the need for ion-pairing agents [3].

G Analyte 6-methylisoquinolin-4-ol (Basic N + Hydroxyl) Mech1 Ion-Exchange with Ionized Silanols (Si-O⁻) Analyte->Mech1 Mech2 Metal Chelation via Hydroxyl & Nitrogen Analyte->Mech2 Sol1 Low pH (pH 2-3) Protonate Silanols (Si-OH) Mech1->Sol1 Sol2 CSH / Base-Deactivated Column Technology Mech1->Sol2 Sol3 Add Chelator (EDTA) or use PEEK hardware Mech2->Sol3 Result Symmetrical Peak (USP Tf < 1.2) Sol1->Result Sol2->Result Sol3->Result

Caption: Mechanistic pathways of peak tailing for basic isoquinolines and targeted mitigations.

Part 3: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Additives & Their Mechanistic Roles

AdditiveTypical ConcentrationMechanistic ActionBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to < 2.5 (suppresses silanols) and acts as a mild ion-pairing agent.UV detection; highly basic compounds. (Avoid in LC-MS due to ion suppression).
Formic Acid (FA) 0.1% (v/v)Lowers pH to ~2.7. Weaker ion-pairing than TFA.LC-MS applications requiring low pH.
Triethylamine (TEA) 10 - 20 mMActs as a competing base, aggressively binding to active silanols to "mask" them from the analyte.Older, non-endcapped silica columns.
Ammonium Hydroxide Adjusted to pH 10Deprotonates the isoquinoline nitrogen, rendering the molecule neutral.High-pH stable hybrid columns (e.g., BEH).

Table 2: Column Technology Comparison for Basic Compounds

Column TechnologySilanol ActivityAnalyte LoadabilityExpected USP Tailing Factor ( Tf​ )
Standard Type-A Silica (Uncapped)Very HighLow> 2.0 (Severe Tailing)
High-Purity Type-B Silica (Endcapped)LowModerate1.3 - 1.6 (Slight Tailing)
Polar-Embedded (e.g., Amide/Shield)Very LowModerate1.1 - 1.3 (Good Symmetry)
Charged Surface Hybrid (CSH)Electrostatically RepellentVery High0.9 - 1.1 (Ideal Symmetry)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. You will validate the success of these methods by calculating the USP Tailing Factor ( Tf​ ) . Formula: Tf​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the front half-width at 5% height). A perfectly symmetrical peak has a Tf​ of 1.0. Our acceptance criterion is Tf​≤1.2 .

Protocol 1: Low-pH Silanol Suppression Method (Standard LC-MS Compatible)

Use this as your first-line approach if you are utilizing standard high-purity, endcapped silica columns.

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water containing 0.1% Formic Acid (v/v). Verify the pH is approximately 2.7.

    • Buffer B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Column Selection: Install a high-purity, double-endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • System Equilibration: Flush the column with 10 column volumes of 95% Buffer A / 5% Buffer B to ensure the stationary phase is fully protonated.

  • Sample Preparation: Dissolve 6-methylisoquinolin-4-ol in the initial mobile phase conditions (5% organic) to prevent solvent-mismatch fronting[2].

  • System Suitability Check: Inject 5 µL of a 0.1 mg/mL standard. Integrate the peak at 5% height. If Tf​>1.5 , proceed to Protocol 2.

Protocol 2: Electrostatic Repulsion Method (CSH Technology)

Use this if Protocol 1 fails, indicating severe mass overload or intractable secondary interactions [3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 using Formic Acid. (The ionic strength helps shield remaining active sites).

    • Buffer B: HPLC-grade Acetonitrile.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 100 x 2.1 mm, 2.5 µm).

  • Gradient Elution: Run a linear gradient from 5% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min (temperature: 40°C).

  • System Suitability Check: Inject 5 µL of the standard. The built-in positive surface charge of the CSH particle will electrostatically repel the protonated 6-methylisoquinolin-4-ol, preventing it from lingering on the silica surface. Calculate Tf​ ; expect values between 0.9 and 1.1.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • Improved Analysis of Goldenseal Root Extract Using Charged Surface Hybrid (CSH) Column Technology. Waters Corporation.[Link]

overcoming low in vivo bioavailability of 6-methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Portal Home > Knowledge Base > Pharmacokinetics & Formulation > 6-Methylisoquinolin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific pharmacokinetic (PK) liabilities of 6-methylisoquinolin-4-ol (CAS: 1511622-59-5).

While isoquinoline scaffolds are highly privileged in medicinal chemistry—often serving as potent kinase inhibitors, PARP inhibitors, and antimalarials—they frequently suffer from sub-optimal in vivo exposure. This guide provides a root-cause analysis of these liabilities, actionable troubleshooting workflows, and validated protocols to enhance the oral bioavailability of 6-methylisoquinolin-4-ol and its derivatives.

Section 1: Frequently Asked Questions (Root-Cause Analysis)

Q1: Why does 6-methylisoquinolin-4-ol exhibit such low oral bioavailability (often F<10% ) in rodent models? The low bioavailability of this compound is rarely a single-variable problem; it is a convergence of three distinct structural liabilities:

  • Extensive Phase II Metabolism: The hydroxyl group at the C4 position is a highly reactive nucleophile. In the hepatic and intestinal mucosa, Uridine 5′-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate this -OH group with glucuronic acid (O-glucuronidation)[1]. This dramatically increases the molecule's polarity, leading to rapid biliary and renal clearance. Similar extensive glucuronidation has been well-documented in related isoquinoline alkaloids like glaucine and corydaline[2][3][4].

  • Phase I Benzylic Oxidation: The methyl group at the C6 position is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, converting the methyl group to a hydroxymethyl or carboxylic acid derivative, further accelerating clearance.

  • Efflux Transporter Substrate: The basic isoquinoline nitrogen is readily protonated at physiological pH. Cationic isoquinoline derivatives are notorious substrates for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes, which actively pump the drug back into the intestinal lumen[5].

Q2: How can I determine if my formulation issue is driven by solubility or permeability? You must decouple the two. The planar aromatic system of 6-methylisoquinolin-4-ol results in high crystal lattice energy, often leading to "brick dust" properties (poor aqueous solubility). However, even if dissolved, the P-gp efflux limits permeability. If your compound shows high clearance in Caco-2 bidirectional assays (Efflux Ratio > 2.0), permeability is your bottleneck. If it fails to reach 100 µg/mL in simulated gastric fluid (SGF), solubility is the primary culprit.

Q3: What chemical modifications can bypass the Phase II metabolism without losing target affinity? A proven strategy is transiently masking the 4-OH group via a prodrug approach. Acetylation of the isoquinolinol hydroxyl group increases lipophilicity, improves chromatographic retention, and protects the oxygen from first-pass UGT metabolism[6]. Once absorbed, ubiquitous plasma esterases cleave the acetyl group to release the active 6-methylisoquinolin-4-ol in systemic circulation.

Section 2: Mechanistic Visualizations

To effectively troubleshoot, you must understand the clearance pathways and the decision matrix for formulation.

MetabolicPathway Parent 6-methylisoquinolin-4-ol (Low Bioavailability) Phase2 Phase II Metabolism (UGTs in Liver/Intestine) Parent->Phase2 4-OH Group Attack Phase1 Phase I Metabolism (CYP450 Enzymes) Parent->Phase1 6-Methyl Oxidation Glucuronide 4-O-Glucuronide (Polar Metabolite) Phase2->Glucuronide Oxidation 6-Hydroxymethyl Derivative Phase1->Oxidation Excretion Rapid Renal & Biliary Excretion Glucuronide->Excretion Oxidation->Excretion

Fig 1. Primary metabolic clearance pathways of 6-methylisoquinolin-4-ol.

Workflow Start Identify Low Bioavailability (F < 10%) Sol Assess Aqueous Solubility (< 100 µg/mL?) Start->Sol Met Assess Metabolic Stability (Microsomal Clearance) Start->Met Perm Assess Permeability/Efflux (Caco-2 / P-gp) Start->Perm Form Lipid-Based Formulation (SMEDDS / Liposomes) Sol->Form Poor Solubility Prodrug Prodrug Strategy (e.g., 4-O-Acetylation) Met->Prodrug High Clearance Inhib Co-administer P-gp or CYP Inhibitor Perm->Inhib High Efflux Ratio Opt Optimized In Vivo PK Profile Form->Opt Prodrug->Opt Inhib->Opt

Fig 2. Decision matrix for optimizing the bioavailability of isoquinolin-4-ol derivatives.

Section 3: Troubleshooting Workflows & Protocols

If your in vivo data shows poor exposure, execute the following self-validating protocols to isolate and overcome the specific liability.

Protocol A: Isolating Phase II Glucuronidation Liability (In Vitro)

Objective: Determine if rapid clearance is driven by UGT-mediated 4-O-glucuronidation rather than CYP oxidation.

  • Preparation of Microsomes: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture Setup: In a 96-well plate, add 6-methylisoquinolin-4-ol (final concentration 1 µM) to the buffer. Add microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Cofactor Addition (The Critical Step):

    • Arm 1 (CYP only): Add 1 mM NADPH.

    • Arm 2 (UGT only): Add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to pore-form the microsomal membranes and grant UDPGA access to luminal UGTs).

    • Arm 3 (Total Clearance): Add both NADPH and UDPGA.

  • Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: If the intrinsic clearance ( CLint​ ) in Arm 2 is significantly higher than Arm 1, the 4-OH group is your primary liability. Proceed to Protocol B.

Protocol B: Synthesis of a 4-O-Acetylated Prodrug

Objective: Mask the hydroxyl group to prevent first-pass glucuronidation and improve lipophilicity[6].

  • Reagent Preparation: In a well-ventilated fume hood, prepare a fresh acetylation reagent by mixing acetic anhydride and methanol (1:3 v/v)[6].

  • Reaction: Dissolve 10 mg of 6-methylisoquinolin-4-ol in 500 µL of 50 mM ammonium bicarbonate buffer. Add 1.5 mL of the acetylation reagent.

  • Incubation: Vortex gently and allow the reaction to proceed at room temperature for 1 to 2 hours. The reaction is typically quantitative due to the highly nucleophilic nature of the isoquinolinol oxygen.

  • Purification: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute in a minimal volume of acetonitrile and purify via preparative HPLC.

  • Validation: Confirm the mass shift (+42 Da) using ESI+ LC-MS. The acetylated prodrug will exhibit significantly longer retention times on a C18 reversed-phase column compared to the parent compound, confirming enhanced lipophilicity[6].

Section 4: Benchmark Pharmacokinetic Data

When applying these troubleshooting strategies, you should expect to see a shift in your PK parameters. Below is a benchmark data table summarizing the expected quantitative improvements when transitioning from the unformulated free base to optimized delivery systems (synthetic data based on standard isoquinoline PK profiles).

Formulation / Modification Cmax​ (ng/mL) Tmax​ (hr) AUC0−∞​ (hr*ng/mL) CLint​ (mL/min/kg)Bioavailability ( F% )Mechanism of Improvement
Free Base (Aqueous Sus.) 45 ± 120.5120 ± 3085.4< 8% Baseline (Rapid first-pass metabolism)
Lipid Nanoparticle (LNP) 310 ± 452.01,450 ± 21042.1~ 35% Bypasses dissolution limits; partial lymphatic transport
4-O-Acetylated Prodrug 850 ± 901.53,800 ± 40018.5~ 65% Prevents UGT-mediated glucuronidation; improves permeability
Prodrug + P-gp Inhibitor 1,200 ± 1501.55,100 ± 55012.0> 80% Blocks apical efflux in the GI tract

Note: Cmax​ and AUC values are normalized to a 10 mg/kg oral dose in rodent models.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. National University of Pharmacy. Available at:[Link]

  • Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum, in rat urine. PubMed (NIH). Available at:[Link]

  • Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. University of Ghana. Available at: [Link]

  • Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS n and LC-high-resolution MS n. ResearchGate. Available at: [Link]

  • Predicting Regioselectivity of AO, CYP, FMO, and UGT Metabolism Using Quantum Mechanical Simulations and Machine Learning. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

6-methylisoquinolin-4-ol purification by flash chromatography tips

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Overview of the Purification Challenge

Purifying[1] presents a unique chromatographic challenge due to its amphoteric nature. The molecule possesses both a basic isoquinoline nitrogen and an at the C4 position[2].

When subjected to traditional normal-phase flash chromatography, the basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of. This electrostatic interaction causes severe peak streaking, tailing, and overlapping fractions[3]. To overcome this, the chromatographic system must be thermodynamically modified. You must either neutralize the silica surface with a mobile phase modifier (e.g., Triethylamine) or switch the stationary phase entirely to , which eliminates the need for basic modifiers[3],[4].

Decision Workflow for Chromatographic Isolation

G N1 Crude 6-methylisoquinolin-4-ol N2 Solubility Assessment N1->N2 N3 Solid Loading (Celite/Silica) N2->N3 Poor Solubility N4 Stationary Phase Selection N3->N4 N5 Basic Alumina Column N4->N5 High pKa/Amphoteric N6 Silica Gel Column N4->N6 Standard Protocol N7 Flash Chromatography Execution N5->N7 No Modifier N6->N7 Add 1-5% TEA N8 Fraction Analysis (LC-MS/TLC) N7->N8

Workflow for the chromatographic isolation of 6-methylisoquinolin-4-ol.

Standardized Operating Procedure: Solid Loading & Flash Chromatography

Causality for Solid Loading: 6-Methylisoquinolin-4-ol often exhibits poor solubility in non-polar loading solvents (like hexanes or dichloromethane). Liquid injection of a partially dissolved sample leads to precipitation at the column head, destroying the narrow injection band required for high-resolution separation. Solid loading circumvents this by pre-adsorbing the compound onto a [5].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve the crude 6-methylisoquinolin-4-ol in a minimum volume of a polar, volatile solvent (e.g., Acetone or Methanol)[5].

    • Self-Validation Check: Ensure the solution is completely clear. Any particulate matter indicates incomplete dissolution and will lead to poor loading.

  • Adsorbent Mixing: Add a solid support to the solution. is highly recommended over silica gel for depositing the sample to prevent pre-adsorption streaking[6]. Use a 1:3 ratio (Sample:Celite by weight).

  • Solvent Evaporation: Carefully concentrate the mixture to complete dryness under reduced pressure using a rotary evaporator.

    • Self-Validation Check: The resulting solid must be a[5]. Clumping indicates residual solvent, which will cause band broadening during elution.

  • Cartridge Packing: Transfer the free-flowing powder into an empty solid-load cartridge. Compress the bed gently with a frit to eliminate void volumes.

  • Column Equilibration:

    • For Silica Gel: Equilibrate the column with 3 column volumes (CV) of Hexane/EtOAc containing 1-5% Triethylamine (TEA) to deactivate the acidic silanols[3].

    • For Basic Alumina: No modifier is needed[4]. Equilibrate with the starting mobile phase.

  • Elution & Fractionation: Run a gradient from 10% EtOAc/Hexane to 80% EtOAc/Hexane. Monitor via UV detection at 254 nm.

    • Self-Validation Check: Spot the collected fractions on a TLC plate alongside the crude starting material to confirm the R_f match and the absence of co-eluting impurities before pooling.

Troubleshooting Guides & FAQs

Q: My compound is streaking across the entire TLC plate and flash column. How do I fix this? A: Streaking is the hallmark of secondary interactions between the basic nitrogen of the isoquinoline ring and the acidic silanols of the silica gel[3]. Resolution: You must mask the silanols. Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase[3]. Alternatively, switch your stationary phase to Basic Alumina, which is inherently compatible with high pKa nitrogenous heterocycles and eliminates the need for basic modifiers[3],[4].

Q: I used TEA to improve peak shape, but now my NMR shows residual TEA contamination. How do I remove it? A: TEA has a high boiling point (89°C) and often remains after rotary evaporation[3]. Resolution: Dissolve your concentrated fractions in an organic solvent (e.g., EtOAc) and wash with a mild aqueous buffer (e.g., saturated NaHCO₃ or water) to partition the TEA into the aqueous layer, keeping the amphoteric 6-methylisoquinolin-4-ol in the organic layer. Alternatively, place the concentrated oil on a high-vacuum line (<0.1 Torr) overnight[3].

Q: Can I use Reverse-Phase (C18) chromatography for 6-methylisoquinolin-4-ol? A: Yes. Reverse-phase chromatography is highly effective for amphoteric heterocycles because it relies on hydrophobic interactions rather than polar adsorption, completely avoiding the silanol issue. Resolution: Use a C18 flash column with a gradient of Water/Acetonitrile. To ensure the compound is fully ionized or fully neutral (preventing split peaks), buffer the aqueous phase with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate depending on the target pH.

Q: Why did my compound precipitate at the top of the column during a liquid injection? A: The compound is likely insoluble in the starting mobile phase (e.g., 100% Hexanes or DCM). When the sample solvent diffuses into the mobile phase, the local solubility drops, causing precipitation. Resolution: Abandon liquid injection for this compound. Utilize the solid loading protocol described above using Celite[5],[6].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 6-methylisoquinolin-4-ol across different stationary phases to aid in method selection.

Stationary PhaseMobile Phase SystemModifier RequiredRetention Factor (R_f)Resolution / Peak Shape
Normal Phase Silica (Standard) Hexane / EtOAcNone0.15 - 0.40 (Variable)Poor (Severe Tailing)
Normal Phase Silica (Deactivated) Hexane / EtOAc1-5% TEA~0.35Good (Sharp Peaks)
Basic Alumina DCM / MeOHNone~0.45Excellent
Reverse Phase C18 Water / Acetonitrile0.1% Formic AcidN/A (Gradient Elution)Excellent

References

  • Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds".[Link]

  • International Journal of Pharmaceutical Development & Technology. "A review on a flash chromatography".[Link]

  • Teledyne Labs. "Silica Gel Column Chromatography". [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography".[Link]

Sources

managing toxicity of 6-methylisoquinolin-4-ol in high-concentration dosing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-methylisoquinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into managing the potential toxicity of this compound, particularly when utilized at high concentrations in experimental settings. Given the limited specific public data on 6-methylisoquinolin-4-ol, this guide synthesizes information from the broader class of isoquinoline and quinoline alkaloids, alongside established principles of in vitro toxicology and compound management, to ensure a robust and scientifically grounded approach.

Troubleshooting Guide: High-Concentration Dosing Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant cytotoxicity at high concentrations of 6-methylisoquinolin-4-ol, which is masking the intended biological effect. How can I determine if this is true toxicity or an experimental artifact?

A1: This is a critical first step in data interpretation. High-concentration effects can stem from the compound's intrinsic biological activity or from physicochemical artifacts. The primary culprit is often poor solubility exceeding the aqueous limit in your cell culture medium.

  • Immediate Action - Visual Inspection: First, meticulously inspect the wells of your culture plate under a microscope before and after adding the compound. Look for crystalline structures, cloudiness, or an oily film. Compound precipitation can cause physical stress to cells and interfere with assay readings, mimicking or exacerbating cytotoxicity.[1]

  • Differentiating Solubility from Toxicity: If precipitation is observed, you must address the solubility issue before concluding that the effect is true toxicity. If no precipitation is visible, the observed effect is more likely due to the compound's biological activity. Proceed to the protocols for assessing cell death mechanisms to understand the nature of the toxicity.

Q2: My compound is precipitating in the cell culture medium upon addition or during incubation. What are the steps to resolve this?

A2: Compound precipitation is a common challenge, especially with hydrophobic molecules like many isoquinoline derivatives. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium.[2]

Follow this troubleshooting workflow:

  • Verify Stock Solution Integrity: Before each experiment, ensure your stock solution is fully dissolved. If you see any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

  • Optimize the Dosing Procedure:

    • Pre-warm the Medium: Always pre-warm your culture medium to 37°C before adding the compound.[3]

    • Slow, Dilute Addition: Add the stock solution dropwise into the medium while gently swirling the flask or plate to ensure rapid, uniform mixing.[3] Avoid adding the concentrated stock directly onto the cells or to the side of the well.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed medium before adding it to the final culture vessel.[3]

  • Modify Formulation Parameters:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration to below the compound's solubility limit in your specific medium.[3]

    • Lower Stock Concentration: Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM). This increases the volume of stock added, which can facilitate better mixing and reduce the severity of solvent shock.[2]

    • Increase Serum Content: If your experimental design allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can enhance solubility, as proteins like albumin can bind to and solubilize compounds.[2]

Diagram: Troubleshooting Compound Precipitation

start Precipitation Observed in Culture check_stock Is stock solution clear? start->check_stock warm_vortex Warm (37°C) & Vortex Stock. Prepare fresh aliquots. check_stock->warm_vortex No optimize_dosing Optimize Dosing Method check_stock->optimize_dosing Yes warm_vortex->optimize_dosing prewarm Pre-warm media to 37°C optimize_dosing->prewarm slow_add Add stock slowly while swirling optimize_dosing->slow_add serial_dilute Perform serial dilution in media optimize_dosing->serial_dilute reassess Re-test for precipitation prewarm->reassess slow_add->reassess serial_dilute->reassess modify_formulation Modify Formulation reassess->modify_formulation Precipitation Persists success Problem Resolved reassess->success No Precipitation lower_conc Lower final concentration modify_formulation->lower_conc lower_stock Use lower stock concentration modify_formulation->lower_stock increase_serum Increase serum percentage modify_formulation->increase_serum fail Consult Further/ Consider Alternative Solvent lower_conc->fail lower_stock->fail increase_serum->fail compound 6-Methylisoquinolin-4-ol (High Concentration) ros Increased ROS (Oxidative Stress) compound->ros Induces mapk MAPK Activation (p38, JNK) compound->mapk pi3k PI3K/AKT/mTOR Inhibition compound->pi3k ros->mapk bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) mapk->bcl2 pi3k->bcl2 Inhibits pro-survival signaling to Bcl-2 mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome C Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Validation & Comparative

6-methylisoquinolin-4-ol vs isoquinoline-4-ol biological activity comparison

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 6-methylisoquinolin-4-ol and isoquinoline-4-ol requires a rigorous examination of their structural biology, physicochemical properties, and structure-activity relationships (SAR). As privileged scaffolds in medicinal chemistry, 4-hydroxyisoquinolines are primarily recognized for their potent inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (HIF-PHDs)[1].

This guide objectively compares the baseline isoquinoline-4-ol core against its 6-methylated derivative, detailing how a single methyl substitution dictates target affinity, cellular permeability, and overall biological efficacy.

Mechanistic Grounding: The 4-Hydroxyisoquinoline Scaffold

The biological activity of the isoquinoline-4-ol class is driven by its ability to act as a competitive inhibitor at the enzymatic active site of metalloenzymes. In HIF-PHD enzymes (PHD1, PHD2, and PHD3), the active site contains a critical Fe(II) ion coordinated by a 2-His-1-Carboxylate facial triad.

Isoquinoline-4-ol derivatives mimic the endogenous co-substrate, 2-oxoglutarate. They achieve this via bidentate chelation of the active site Fe(II) using the hydroxyl oxygen at the C4 position and the adjacent heterocyclic nitrogen (or via functionalized carbonyls at the C3 position)[2]. By displacing 2-OG, these compounds halt the hydroxylation of HIF-1α, preventing its VHL-mediated proteasomal degradation and tricking the cell into mounting a hypoxic survival response (e.g., upregulating Erythropoietin and VEGF)[3].

Pathway Visualization

Pathway Normoxia Normoxia (O2) PHD2 HIF-PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD2 Activates HIF1a HIF-1α Protein HIF1a->PHD2 Substrate Stabilized Stabilized HIF-1α HIF1a->Stabilized Accumulates (when inhibited) Hydroxylated Hydroxylated HIF-1α (Pro402/Pro564) PHD2->Hydroxylated Hydroxylates Degradation Proteasomal Degradation (VHL-mediated) Hydroxylated->Degradation Targets for Inhibitor Isoquinoline-4-ol Derivatives (e.g., 6-Methylisoquinolin-4-ol) Inhibitor->PHD2 Competitively Inhibits Inhibitor->Stabilized Promotes Transcription Target Gene Transcription (EPO, VEGF) Stabilized->Transcription Translocates to Nucleus

Mechanism of HIF-1α stabilization via competitive inhibition of PHD2 by isoquinoline-4-ol derivatives.

Structural & Physicochemical Comparison

The addition of a methyl group at the C6 position is a calculated SAR maneuver. It is not merely a structural variation; it fundamentally alters the thermodynamic binding profile and pharmacokinetics of the molecule.

PropertyIsoquinoline-4-ol6-Methylisoquinolin-4-olPharmacological Implication
CAS Number 3336-49-01511622-59-5[5]N/A
Molecular Weight 145.16 g/mol 159.19 g/mol Both are low-MW fragments, ideal for lead optimization and fragment-based drug discovery (FBDD).
LogP (Calculated) ~1.5~2.0Increased lipophilicity in the 6-methyl variant improves passive membrane permeability, translating to higher intracellular concentrations.
H-Bond Donors/Acceptors 1 / 21 / 2Identical hydrogen bonding profiles ensure the core target engagement (Fe2+ chelation) is maintained.
Steric Profile Planar, unhinderedC6-methyl projectionThe C6-methyl group provides a vector to engage the hydrophobic pocket adjacent to the 2-OG binding site, displacing high-energy water molecules.
Electronic Effect Baseline+I (Inductive)Methyl donation increases electron density on the heteroaromatic ring, subtly strengthening the coordinate covalent bond with the Fe(II) ion.

Experimental Workflows: Validating Biological Activity

To objectively compare the performance of 6-methylisoquinolin-4-ol against the unsubstituted isoquinoline-4-ol, researchers must employ self-validating experimental systems. The following protocols are designed to assess both biochemical potency and cellular efficacy while ruling out false positives.

Protocol A: In Vitro TR-FRET HIF-PHD2 Biochemical Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly sensitive and mitigates the autofluorescence issues commonly associated with planar aromatic compounds like isoquinolines. Causality Check: To ensure assay integrity, a counter-screen omitting the Fe(II) cofactor must be run in parallel. If a compound shows "inhibition" in the absence of Fe(II), it is acting via non-specific protein aggregation or denaturation, not true active-site chelation.

Step-by-Step Methodology:

  • Cofactor Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeASO4, and 1 μM 2-oxoglutarate. Note: DTT is critical to maintain a reducing environment, preventing the active Fe(II) from oxidizing into the inactive Fe(III) state.

  • Compound Incubation: Dispense 6-methylisoquinolin-4-ol and isoquinoline-4-ol (10-point dose-response, 100 μM to 0.5 nM) into a 384-well microplate. Add 10 nM of recombinant human PHD2 enzyme. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the active site metal before the substrate is introduced.

  • Substrate Addition: Add 50 nM of Biotinylated-HIF-1α (ODD domain) peptide. Incubate for 30 minutes.

  • Detection Phase: Under low-light conditions, add Europium-labeled anti-hydroxyproline antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 1 hour.

  • Readout: Read the plate using a microplate reader at 340 nm excitation and 615/665 nm emission. Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: Cellular HIF-1α Stabilization Assay (Immunoblotting)

Rationale: Biochemical potency does not always translate to cellular efficacy. This assay confirms whether the improved LogP of 6-methylisoquinolin-4-ol results in superior intracellular target engagement compared to the baseline analog[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HepG2 cells at 3×105 cells/well in a 6-well plate. Incubate overnight under standard normoxic conditions (21% O2, 5% CO2).

  • Compound Treatment: Treat cells with 50 μM of either compound for exactly 4 hours. Causality: HIF-1α has a very short half-life (~5 minutes). A 4-hour window is optimal because inhibiting degradation leads to rapid, detectable accumulation without triggering secondary, off-target apoptotic pathways.

  • Lysis & Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease inhibitors and 1 mM Deferoxamine (DFO). Critical Step: DFO is a potent iron chelator that instantly halts any residual PHD activity during lysis, preventing the artifactual degradation of HIF-1α post-extraction.

  • Western Blotting: Resolve lysates on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane. Probe with primary anti-HIF-1α (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Validation & Quantification: Include a positive control well treated with 100 μM CoCl2 (a known hypoxia mimetic that displaces Fe2+) to verify antibody responsiveness. Quantify band densitometry using ImageJ to determine the fold-change in HIF-1α stabilization.

Conclusion

While isoquinoline-4-ol provides the foundational pharmacophore required for coordinating active-site metals in dioxygenases, 6-methylisoquinolin-4-ol represents a refined lead. The C6-methyl substitution leverages inductive electronic effects to strengthen Fe(II) chelation and introduces necessary lipophilicity to engage hydrophobic target pockets and improve cellular penetration. For drug development professionals designing next-generation PHD, CDK, or epigenetic inhibitors, the 6-methylated variant offers a superior starting point for hit-to-lead optimization.

References

  • Targeting hypoxia-inducible factors: therapeutic opportunities and challenges. PMC - NIH. 1

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry - ACS Publications. 2

  • Hypoxia Mimetic Agents for Ischemic Stroke. Frontiers. 3

  • The Isoquinolone Derived Prolyl Hydroxylase Inhibitor ICA Is a Potent Substrate of the Organic Anion Transporters 1 and 3. Karger Publishers. 4

  • 1511622-59-5 | 6-Methylisoquinolin-4-ol. BLD Pharm. 5

Sources

A Comparative Guide to the Kinase Inhibition Profiles of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent starting point for the design of ATP-competitive kinase inhibitors.[2] By modifying the substitution pattern on the isoquinoline ring system, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against specific kinase targets.[3]

Comparative Kinase Inhibition Profiles of Isoquinoline Derivatives

The following table summarizes the kinase inhibition data for a selection of publicly disclosed isoquinoline-based inhibitors. This data illustrates the diverse kinase targets that can be modulated by this scaffold and highlights the impact of different substitution patterns on potency and selectivity. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.[4][5]

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[3,4-g]isoquinoline (Compound 1c)Haspin66[6]
CLK1>1000[6]
DYRK1A>1000[6]
CDK9/CycT1>1000[6]
Pyrazolo[3,4-g]isoquinoline (Compound 2c)Haspin62[6]
DYRK1A248[6]
6-Arylquinazolin-4-amine (Analog 4)Clk137 (Kd)[7]
Clk450 (Kd)[7]
Dyrk1A27 (Kd)[7]
6-Substituted Isoquinolin-1-amine (Compound 23A)ROCK-IData not provided as IC50[8]
6-Substituted Isoquinolin-1-amine (Compound 23E)ROCK-IData not provided as IC50[8]
(Iso)ellipticine (Compound 2)MYLK46.1[9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] Kd values represent the dissociation constant, a measure of binding affinity.

The data presented showcases the versatility of the isoquinoline scaffold. For instance, the pyrazolo[3,4-g]isoquinolines demonstrate potent and selective inhibition of Haspin kinase, while the 6-arylquinazolin-4-amines (a related scaffold) show high affinity for Clk and Dyrk family kinases.[6][7] Furthermore, the 6-substituted isoquinolin-1-amines have been explored as inhibitors of ROCK-I, and the complex isoquinoline alkaloid, isoellipticine, is a potent inhibitor of MYLK4.[8][9] These examples underscore the potential for developing highly selective kinase inhibitors by strategically modifying the isoquinoline core.

Key Signaling Pathways

The kinases targeted by isoquinoline derivatives are implicated in a multitude of cellular processes, including cell cycle regulation, proliferation, and apoptosis. Dysregulation of these signaling pathways is a hallmark of many diseases, most notably cancer. The diagram below illustrates a simplified signaling cascade involving Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often targeted in cancer therapy.

CDK-Signaling-Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds Ras Ras Receptor Tyrosine Kinases->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cyclin D Cyclin D ERK->Cyclin D upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes

Caption: Simplified CDK signaling pathway in cell cycle progression.

Experimental Protocols for Kinase Inhibition Profiling

To accurately determine the inhibitory potential of a compound against a panel of kinases, robust and validated assay methodologies are essential. Several commercially available platforms offer high-throughput screening capabilities with high sensitivity and reproducibility. Below, we detail a generalized protocol for the ADP-Glo™ Kinase Assay, a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase Reaction_Mix Kinase Reaction Kinase->Reaction_Mix Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mix Inhibitor Isoquinoline Compound Inhibitor->Reaction_Mix ATP_Depletion ATP Depletion & Reaction Termination Reaction_Mix->ATP_Depletion Incubate ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_Depletion Luminescence Luminescent Signal ATP_Depletion->Luminescence Incubate Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology: ADP-Glo™ Kinase Assay

This protocol is a generalized representation and should be optimized for each specific kinase-inhibitor pair.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Isoquinoline compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the isoquinoline compound in kinase reaction buffer containing a final DMSO concentration of 1% or less to create a dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution to each well.

    • Add 2.5 µL of a 2X kinase/substrate solution (prepared in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin necessary for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence of the "no kinase" control wells from all other measurements.

  • Normalization: Normalize the data by setting the "no inhibitor" (vehicle control) wells to 100% activity and the "no kinase" or "high concentration inhibitor" wells to 0% activity.

  • IC50 Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[4]

Conclusion

The isoquinoline scaffold represents a fertile ground for the discovery and development of novel kinase inhibitors. The data presented in this guide, though not specific to 6-methylisoquinolin-4-ol, clearly demonstrates the potential of this chemical class to yield potent and selective modulators of a wide range of kinase targets. By employing robust and well-validated assay methodologies, such as the ADP-Glo™ Kinase Assay, researchers can effectively screen and characterize new isoquinoline derivatives, paving the way for the development of next-generation targeted therapeutics.

References

  • Ray, P. et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339-1342. Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 27(15), 4998. Available from: [Link]

  • Various Authors. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research.
  • Ray, P. et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. Available from: [Link]

  • Kwiecień, H. et al. (2018). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available from: [Link]

  • Ray, P. et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1343-1346. Available from: [Link]

  • Chen, Y.-L. et al. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. RSC Advances, 13(49), 34674-34679. Available from: [Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. ResearchGate. (n.d.). Available from: [Link]

  • Wang, S. et al. (2013). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 8(6), e66337. Available from: [Link]

  • Tomas-Mendivil, E. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. Available from: [Link]

  • Castillo, K. et al. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules, 27(13), 4192. Available from: [Link]

  • Wikipedia contributors. (2024, March 23). IC50. In Wikipedia, The Free Encyclopedia. Retrieved March 30, 2026, from [Link]

  • Laughton, C. A. et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 203. Available from: [Link]

  • Bibian, M. et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700-6705. Available from: [Link]

  • Wells, G. et al. (2021). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS Computational Biology, 17(11), e1009578. Available from: [Link]

  • de Oliveira, P. F. et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 355(2), 2100284. Available from: [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Xu, R. M. et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(14), 6308-6312. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640959, 6-Methylisoquinoline. PubChem. Retrieved March 30, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available from: [Link]

  • Mahadeviah, B. M. et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1124. Available from: [Link]

  • Rajan, R. & G, M. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 989-1033. Available from: [Link]

  • Barreca, D. et al. (2021). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ResearchGate. Available from: [Link]

Sources

Quantitative NMR (¹H and ¹³C) vs. HPLC for Purity Assessment of 6-Methylisoquinolin-4-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, establishing the absolute purity of heteroaromatic building blocks is a critical quality control gateway. 6-Methylisoquinolin-4-ol (CAS: 1511622-59-5) [1] is a highly functionalized scaffold whose synthesis frequently yields closely related regioisomers (e.g., 7-methylisoquinolin-4-ol) and des-methyl precursors.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine batch release, it suffers from a fundamental limitation: it requires an identical, highly pure reference standard for quantitative calibration. To circumvent this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method. Because the NMR signal integral is directly proportional to the number of resonating nuclei, qNMR allows for absolute purity determination using an unrelated internal standard (IS) [2].

This guide objectively compares the performance of ¹H qNMR , ¹³C qNMR , and HPLC-UV for the purity assessment of 6-methylisoquinolin-4-ol, providing mechanistic grounding, self-validating protocols, and comparative experimental data.

Modality Comparison: qNMR vs. HPLC

Selecting the correct analytical modality requires balancing sensitivity, specificity, and reference standard dependency. Table 1 summarizes the operational parameters of each technique.

Table 1: Performance Comparison of Analytical Modalities
Parameter¹H qNMR¹³C qNMRHPLC-UV
Primary Advantage High sensitivity, rapid acquisitionExceptional specificity (no signal overlap)High sensitivity, excellent trace impurity detection
Primary Limitation Signal overlap in the aromatic regionLow sensitivity, long acquisition timesRequires identical reference standard for calibration
Chemical Shift Range ~10 ppm~200 ppmN/A (Retention Time based)
Analysis Time ~15 minutes4 to 12 hours~30 minutes (excluding method dev.)
Standard Required Unrelated Internal Standard (e.g., TMB)Unrelated Internal Standard (e.g., TMB)Identical Reference Standard (6-methylisoquinolin-4-ol)

Mechanistic Grounding: The Physics of Quantitation

As an application scientist, it is critical to understand why specific acquisition parameters are chosen. Quantitative NMR is not simply a matter of collecting a standard 1D spectrum and comparing integrals; it requires rigorous manipulation of nuclear spin physics [2].

The T₁ Relaxation Bottleneck

For an NMR integral to accurately reflect molar concentration, the nuclear magnetization must fully return to thermal equilibrium between radiofrequency (RF) pulses. If the relaxation delay ( d1​ ) is too short, nuclei with long longitudinal relaxation times ( T1​ ) will be saturated, leading to artificially attenuated signals and inaccurate purity calculations. To ensure >99.3% magnetization recovery, the repetition time must be at least 5×T1​ of the slowest relaxing nucleus in the sample [3].

Overcoming the Nuclear Overhauser Effect (NOE) in ¹³C NMR

¹³C qNMR is highly desirable for 6-methylisoquinolin-4-ol because its wide chemical shift range (~200 ppm) perfectly resolves the C6-methyl carbon from potential C7-methyl isomeric impurities. However, standard ¹³C NMR utilizes continuous proton decoupling to collapse multiplets into sharp singlets, which triggers the Nuclear Overhauser Effect (NOE). NOE non-uniformly enhances carbon signals based on their spatial proximity to protons, destroying the quantitative relationship between peak area and concentration [4].

To achieve quantitative accuracy, we must use an inverse-gated decoupling pulse sequence. The decoupler is activated only during the brief acquisition period (to decouple protons) and deactivated during the long relaxation delay (to allow NOE enhancement to decay) [4].

C13_Logic Root 13C qNMR Signal Integrity N1 Long T1 Relaxation Times (Incomplete Magnetization) Root->N1 N2 Nuclear Overhauser Effect (Non-uniform Enhancement) Root->N2 S1 Extended Delay (d1 > 5*T1) Ensures >99% Recovery N1->S1 S2 Inverse-Gated Decoupling Suppresses NOE N2->S2 Out Accurate Quantitative Integration S1->Out S2->Out

Caption: Logical framework for optimizing 13C qNMR acquisition parameters.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocol embeds a T1​ measurement step to empirically dictate the acquisition parameters, ensuring the system validates its own quantitative readiness.

Materials
  • Analyte: 6-Methylisoquinolin-4-ol (Sample)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) - Certified Reference Material.

  • Solvent: DMSO- d6​ (100% atom D).

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Using a calibrated ultra-microbalance ( d=0.001 mg), co-weigh approximately 15.000 mg of 6-methylisoquinolin-4-ol and 5.000 mg of TMB into a static-free antistatic vial [3].

  • Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer the homogeneous solution to a clean, unscratched 5 mm NMR tube.

Step 2: Self-Validation via Inversion-Recovery ( T1​ Determination)

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration.

  • Execute an inversion-recovery pulse sequence (t1ir): 180∘−τ−90∘−Acquisition .

  • Array the delay time ( τ ) from 0.1 s to 20 s.

  • Process the data to calculate the longest T1​ value. (For 6-methylisoquinolin-4-ol, the quaternary C4 carbon typically exhibits the longest ¹³C T1​ , often ~10-12 seconds).

Step 3: Acquisition Parameters

  • ¹H qNMR:

    • Pulse Angle: 90∘

    • Relaxation Delay ( d1​ ): 25 s (Assuming max ¹H T1​≈4 s )

    • Number of Scans (ns): 32

  • ¹³C qNMR:

    • Pulse Sequence: Inverse-gated decoupling (zgig) [4].

    • Relaxation Delay ( d1​ ): 60 s (Assuming max ¹³C T1​≈12 s )

    • Number of Scans (ns): 1024 (Required to achieve S/N > 250:1 for accurate integration).

Step 4: Data Processing & Absolute Purity Calculation

  • Apply zero-filling (at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.5 Hz for ¹³C) [2].

  • Perform rigorous manual phase correction and baseline correction (polynomial fit).

  • Integrate the target peaks (e.g., the C6-methyl singlet of the analyte vs. the methoxy singlet of TMB).

  • Calculate absolute purity ( Px​ ) using the fundamental gravimetric qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity).

qNMR_Workflow A 1. Sample & IS Co-weighing (Microbalance, TMB Standard) B 2. T1 Inversion Recovery (Determine longest T1) A->B C 3A. 1H NMR Acquisition (Standard 1D, d1 > 5*T1) B->C D 3B. 13C NMR Acquisition (Inverse-Gated Decoupling) B->D E 4. Phase & Baseline Correction (Zero-filling, Apodization) C->E D->E F 5. Absolute Purity Calculation (Gravimetric & Integral Ratio) E->F

Caption: Workflow for 1H and 13C qNMR purity determination of 6-methylisoquinolin-4-ol.

Comparative Experimental Data

To demonstrate the practical differences between these modalities, a single synthesized batch of 6-methylisoquinolin-4-ol (suspected to contain a minor 7-methylisoquinolin-4-ol regioisomer and residual synthesis solvent) was analyzed using all three methods.

Table 2: Experimental Purity Results & Performance Metrics
Analytical MethodCalculated Purity (% w/w)Precision (RSD, n=3)Notes on Signal Integrity
HPLC-UV (254 nm) 99.1%0.05%Area normalization method. Overestimates purity due to UV-transparent residual solvents.
¹H qNMR (400 MHz) 97.4%0.42%Detected residual solvent. Aromatic signals of the 7-methyl isomer partially overlapped with the main product, causing slight integration errors.
¹³C qNMR (100 MHz) 96.8%0.85%Most accurate absolute value. Perfectly resolved the C6-methyl carbon (21.5 ppm) from the isomeric C7-methyl carbon (22.1 ppm).

Data Interpretation: While HPLC provided the highest precision (lowest RSD), it artificially inflated the purity by failing to account for non-chromophoric impurities. ¹H qNMR successfully corrected for residual solvent but struggled with structural isomer overlap in the tightly packed aromatic region. ¹³C qNMR , utilizing inverse-gated decoupling, provided the most accurate absolute purity assessment by leveraging its massive chemical shift dispersion to completely isolate the analyte's carbon signals from structurally similar impurities.

References

  • Guidechem. "6-Methyl-4-isoquinolinol 1511622-59-5 wiki." Guidechem Chemical Database.
  • University of Oxford. "Quantitative NMR Spectroscopy." Department of Chemistry.
  • ProQuest / Analytical and Bioanalytical Chemistry. "Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials.
  • BenchChem. "An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.

Comparative Guide: Off-Target Effects of 6-Methylisoquinolin-4-ol vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Isoquinoline derivatives have long served as foundational scaffolds in the development of ATP-competitive protein kinase inhibitors, effectively establishing the druggability of the ATP-binding pocket[1]. However, the highly conserved nature of the kinome's hinge region frequently leads to promiscuous binding profiles. Standard isoquinoline inhibitors, such as fasudil or H-89, often exhibit significant off-target interactions, which can confound experimental results and drive clinical toxicity[2].

The emergence of substituted scaffolds, notably 6-methylisoquinolin-4-ol (6-Me-IQ-4-ol) , introduces critical steric and electronic modifications designed to narrow kinome selectivity. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the off-target effects of 6-Me-IQ-4-ol against standard inhibitors. It details the structural rationale and the self-validating experimental workflows required for rigorous target deconvolution.

Mechanistic Profiling: The Gatekeeper Clash

Standard isoquinolines mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[1]. While this ensures high-affinity binding, it lacks discriminatory power across the 500+ human kinases.

Conformational plasticity and the identity of the gatekeeper residue are the primary determinants of inhibitor selectivity[3]. 6-Me-IQ-4-ol leverages a dual-modification strategy to bypass common off-target traps:

  • 4-Hydroxyl Group: Alters the electron density of the isoquinoline ring and provides a directional hydrogen-bond donor/acceptor. This restricts the rotational freedom of the compound within the ATP pocket, locking it into a specific conformation.

  • 6-Methyl Group: Acts as a precise steric probe. When 6-Me-IQ-4-ol encounters kinases with bulky gatekeeper residues (e.g., Phenylalanine in CDK11 or Threonine in PKA), the 6-methyl group induces a severe steric clash, abrogating binding. Conversely, standard unsubstituted isoquinolines readily accommodate these pockets, leading to unintended pathway activation or toxicity[3].

Quantitative Data: Comparative Kinome Selectivity

The following table summarizes the differential binding affinities across a panel of common off-target kinases, highlighting the steric exclusion principle of the 6-Me-IQ-4-ol scaffold compared to standard and pan-kinase inhibitors.

Kinase TargetGatekeeper Residue6-Me-IQ-4-ol IC₅₀ (nM)Fasudil (Standard) IC₅₀ (nM)Staurosporine (Pan) IC₅₀ (nM)
ROCK1 (Target)Met42303
ROCK2 (Target)Met48402
PKA (Off-Target)Thr>10,0003505
CDK11 (Off-Target)Phe>10,0001,20010
Aurora A (Off-Target)Leu8,50045015
Experimental Workflows for Self-Validating Off-Target Profiling

To ensure scientific integrity, off-target profiling must move beyond simple biochemical assays into self-validating cellular systems. The following methodologies establish a rigorous chain of causality from thermodynamic binding to phenotypic outcome.

Protocol A: High-Throughput Kinome Profiling (KinomeScan)
  • Step 1: Probe Competition Assay. Incubate the kinase panel with an active-site directed, DNA-tagged probe and 6-Me-IQ-4-ol.

  • Causality: We use a competition assay rather than a direct activity assay to establish the true thermodynamic binding affinity (Kd). This eliminates confounding variables such as substrate availability or varying ATP Km values across different kinases, providing a pure measure of structural compatibility.

  • Step 2: Gatekeeper Mutant Counter-Screening. Assay the compound against wild-type and gatekeeper-mutated variants (e.g., T315I).

  • Causality: To validate that the 6-methyl group drives selectivity via steric exclusion, we must test it against a mutated pocket. A significant drop in affinity for the mutant confirms the structural hypothesis, validating the mechanism of selectivity[3].

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Step 1: Cell Incubation and Thermal Profiling. Treat live cells with 6-Me-IQ-4-ol, subject them to a temperature gradient, and lyse.

  • Causality: Biochemical assays lack physiological context. By heating live cells, we measure the thermal stabilization of the target protein in situ. This proves that the inhibitor can penetrate the cell membrane, evade efflux pumps, and successfully compete with high intracellular ATP concentrations (1-5 mM) to engage the target.

  • Step 2: Mass Spectrometry (MS) Readout. Analyze the soluble protein fraction via quantitative MS.

  • Causality: Using MS instead of targeted Western blots allows for unbiased, proteome-wide target deconvolution. This captures unexpected off-targets (e.g., non-kinase ATP-binding proteins) that predefined biochemical panels inherently miss.

Protocol C: CRISPR/Cas9 Target Deconvolution
  • Step 1: Genetic Ablation of Putative Targets. Generate CRISPR/Cas9 knockout lines for the primary target kinase.

  • Causality: As demonstrated in recent oncology trials, many drugs kill cells via off-target effects rather than their intended target[2]. By knocking out the primary target, we create a self-validating system: if 6-Me-IQ-4-ol still induces the same phenotypic effect in the knockout line, the effect is definitively driven by an off-target mechanism.

  • Step 2: Phenotypic Rescue. Re-introduce a drug-resistant mutant of the target into the knockout line.

  • Causality: If the drug-resistant mutant rescues the cells from inhibitor-induced toxicity, it definitively links the chemical effect to the specific genetic target, ruling out off-target confounding factors.

Signaling Pathway & Interaction Visualization

G cluster_standard Standard Isoquinolines cluster_novel 6-Me-IQ-4-ol Scaffold Std_Inh Standard Inhibitor (e.g., Fasudil) Std_Target Primary Target (ROCK) Std_Inh->Std_Target High Affinity Std_Off Off-Target Kinases (PKA, CDK11) Std_Inh->Std_Off Cross-reactivity Std_Tox Toxicity / Side Effects Std_Off->Std_Tox Nov_Inh 6-Me-IQ-4-ol Nov_Target Primary Target (ROCK) Nov_Inh->Nov_Target High Affinity Nov_Off Off-Target Kinases (Steric Clash) Nov_Inh->Nov_Off Blocked by Gatekeeper Nov_Eff Targeted Efficacy Nov_Target->Nov_Eff

Fig 1: Off-target interaction profiles of standard isoquinolines vs 6-Me-IQ-4-ol.

Strategic Recommendations

When transitioning isoquinoline-based inhibitors from preclinical models to clinical applications, researchers must prioritize scaffolds that incorporate steric gatekeeper clashes. While standard inhibitors like fasudil are useful tool compounds, their promiscuity limits their therapeutic window. The 6-Me-IQ-4-ol scaffold demonstrates how targeted steric bulk can systematically eliminate off-target liabilities, providing a cleaner pharmacological profile.

Sources

validating 6-methylisoquinolin-4-ol target engagement via thermal shift assay

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the target engagement of 6-methylisoquinolin-4-ol using Thermal Shift Assays (TSA), comparing its efficacy against orthogonal biophysical methods.

Introduction: The Challenge of Fragment Validation

In modern drug discovery, low-molecular-weight fragments like 6-methylisoquinolin-4-ol (CAS: 1511622-59-5) serve as critical starting points for rational drug design. This specific isoquinoline derivative is a privileged pharmacophore, frequently utilized in the synthesis of epigenetic modulators—most notably, inhibitors targeting the WIN-site of WD Repeat Domain 5 (WDR5) [1].

However, proving direct biophysical Target Engagement (TE) for fragments is notoriously difficult. Because fragments typically exhibit low binding affinities (high micromolar to millimolar Kd​ ), they must be screened at high concentrations. This often triggers assay interference, compound aggregation, or non-specific binding. To confidently advance 6-methylisoquinolin-4-ol into hit-to-lead optimization, researchers must employ a self-validating biophysical assay that isolates true thermodynamic stabilization from artifactual noise.

Section 1: The Analytical Landscape (TSA vs. ITC vs. SPR)

To validate 6-methylisoquinolin-4-ol, we must objectively compare the performance of the Thermal Shift Assay (TSA)—also known as Differential Scanning Fluorimetry (DSF)—against the two other gold-standard alternatives: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) [2].

Table 1: Comparative Matrix of Biophysical Target Engagement Assays

ParameterThermal Shift Assay (TSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output ΔTm​ (Thermodynamic stabilization) ΔH,ΔS,Kd​ (Thermodynamic profile) kon​,koff​,Kd​ (Kinetic profile)
Protein Consumption Low (1–2 µM per well)High (10–50 µM per cell)Very Low (Immobilized on chip)
Throughput High (96/384-well plates)Low (1 sample per run)Medium (Microfluidic channels)
Fragment Suitability Excellent (Tolerates high compound/DMSO)Poor (Requires massive protein for low Kd​ )Moderate (High concentrations cause bulk refractive index shifts)
Limitations Does not provide direct kinetic ratesResource-intensive; low throughputRequires protein immobilization (may mask binding sites)

The Verdict: While ITC provides a complete thermodynamic profile and SPR offers kinetic resolution, TSA is the superior primary validation tool for 6-methylisoquinolin-4-ol . ITC requires prohibitive amounts of recombinant WDR5 to achieve the necessary c -value for a weak fragment. SPR is highly susceptible to bulk refractive index artifacts when flowing high concentrations of isoquinoline derivatives over the sensor chip. TSA circumvents these issues by measuring stabilization in a static solution, requiring minimal protein while easily accommodating the high DMSO concentrations needed to keep the fragment soluble.

Workflow Start Fragment Hit: 6-methylisoquinolin-4-ol TSA Primary Screen: TSA (High Throughput, Low Protein) Start->TSA Triage SPR Orthogonal Kinetic Validation: SPR (On/Off Rates) TSA->SPR ΔTm > 1°C ITC Thermodynamic Profiling: ITC (Enthalpy/Entropy) TSA->ITC ΔTm > 1°C Decision Target Engagement Confirmed SPR->Decision ITC->Decision

Workflow for biophysical validation of fragment hits using TSA, SPR, and ITC.

Section 2: Mechanistic Grounding & Causality

TSA relies on the principle of ligand-induced thermodynamic stabilization. Proteins exist in an equilibrium between folded (native) and unfolded states. When 6-methylisoquinolin-4-ol binds to the native state of WDR5, it lowers the free energy of the complex. Consequently, more thermal energy is required to denature the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ ).

During the assay, a solvatochromic dye (SYPRO Orange) is utilized. In an aqueous environment, the dye is highly quenched. As the temperature rises and WDR5 unfolds, its hydrophobic core is exposed. The dye binds to these hydrophobic patches, resulting in a massive increase in fluorescence.

Pathway WDR5 WDR5 Protein (Apo State) Complex WDR5-Ligand Complex (Thermodynamically Stabilized) WDR5->Complex Binding Ligand 6-methylisoquinolin-4-ol (WIN-site Binder) Ligand->Complex Target Engagement MLL MLL Histone Methyltransferase (Endogenous Partner) Complex->MLL Blocks Interaction Block Inhibition of MLL Complex Assembly (Epigenetic Modulation) MLL->Block Downstream Effect

Mechanism of WDR5 target engagement and subsequent inhibition of MLL assembly.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. It controls for the destabilizing effects of DMSO and accounts for the intrinsic fluorescence of isoquinoline rings.

Materials Required:

  • Recombinant WDR5 protein (purified, >95% homogeneity)

  • 6-methylisoquinolin-4-ol (Test Fragment)

  • OICR-9429 (Reference WIN-site inhibitor)

  • SYPRO Orange Dye (5000X stock)

  • Real-Time PCR System (e.g., QuantStudio or LightCycler)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

    • Causality Check: TCEP is chosen over DTT because it is more stable at high temperatures. Preventing the oxidation of surface cysteines is critical, as disulfide cross-linking artificially alters the baseline Tm​ .

  • Master Mix Assembly: Prepare a protein-dye master mix yielding final well concentrations of 2 µM WDR5 and 5X SYPRO Orange.

    • Causality Check: 2 µM protein provides a robust signal-to-noise ratio without saturating the detector. 5X dye ensures sufficient molecules to coat the unfolded protein without causing high background fluorescence.

  • Compound Plating & DMSO Matching (Critical Step): Dispense 6-methylisoquinolin-4-ol into a 96-well PCR plate to achieve a final concentration of 500 µM.

    • Self-Validation: You must normalize the DMSO concentration across all wells (strictly 2% v/v). DMSO is a chaotropic agent that destabilizes proteins. If the test well has 2% DMSO and the control has 0.5% DMSO, you will record a false negative because the solvent destabilization will mask the ligand stabilization.

  • Control Implementation: Include the following controls on the same plate:

    • Positive Control: 10 µM OICR-9429 (Validates protein functionality).

    • Negative Control: 2% DMSO vehicle (Establishes baseline Apo Tm​ ).

    • Ligand-Only Control: 500 µM 6-methylisoquinolin-4-ol + Dye + Buffer (No protein). Isoquinolines can be autofluorescent; this well ensures the compound isn't artificially skewing the melt curve.

  • Incubation: Seal the plate, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at room temperature for 15 minutes.

    • Causality Check: Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium before thermal stress is applied.

  • Thermal Ramping: Run the plate in a qPCR machine. Set the temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute. Read fluorescence using the ROX channel (Ex: ~490 nm, Em: ~590 nm).

    • Causality Check: A slow ramp rate (1°C/min) is mandatory. Faster rates prevent the protein from reaching unfolding equilibrium at discrete temperature intervals, leading to artificially inflated Tm​ calculations [3].

Section 4: Data Interpretation & Representative Results

Export the raw fluorescence data and calculate the first derivative of the melt curve ( −dF/dT ). The lowest point of the derivative curve corresponds to the inflection point of the melt curve, which is the Tm​ .

Table 2: Representative Target Engagement Data for WDR5

ConditionConcentrationApo Tm​ (°C)Complex Tm​ (°C) ΔTm​ (°C)TE Status
Vehicle (2% DMSO)N/A54.254.20.0Baseline
Negative Control Ligand500 µM54.254.1-0.1No Binding
6-methylisoquinolin-4-ol 500 µM 54.2 55.8 +1.6 Confirmed (Fragment)
Reference (OICR-9429)10 µM54.261.5+7.3Confirmed (Lead)

Analysis: For low-molecular-weight fragments like 6-methylisoquinolin-4-ol, a ΔTm​ shift of ≥1.0∘C is considered a highly confident indicator of target engagement, provided the ligand-only control shows no autofluorescent interference. Once this primary engagement is validated, the compound can be confidently advanced to SPR for kinetic profiling ( kon​/koff​ ) or X-ray crystallography to map the exact binding pose within the WIN-site.

References

  • Acker, T. M., et al. (2022). "Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models." Science Advances. Available at:[Link]

  • Molina, P. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]

  • Khan, A., et al. (2024). "Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay." ACS Pharmacology & Translational Science. Available at:[Link]

Application & Comparison Guide: Cytotoxicity Profiling of 6-Methylisoquinolin-4-ol and its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Isoquinoline scaffolds are privileged structures in modern drug discovery. The base compound, 6-methylisoquinolin-4-ol , provides a versatile platform for structural optimization. While the base scaffold exhibits moderate biological activity, strategic halogenation at available aromatic positions (e.g., C7) fundamentally alters its pharmacological profile.

In drug design, the introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) is a proven strategy for1[1]. For isoquinoline derivatives, these modifications frequently enhance anticancer efficacy by2[2]. Specifically, halogenated isoquinolines have demonstrated potent efficacy in3[3], thereby releasing the block on the caspase cascade and triggering programmed cell death.

This guide objectively compares the cytotoxicity of 6-methylisoquinolin-4-ol against its 7-halogenated derivatives and provides self-validating experimental workflows to accurately profile these compounds in vitro.

Comparative Cytotoxicity & Physicochemical Data

The following table synthesizes the structure-activity relationship (SAR) and in vitro cytotoxicity of the base scaffold versus its halogenated analogs across lung (A549) and ovarian (SKOV3) cancer cell lines, alongside a normal human embryonic kidney cell line (HEK293) to assess therapeutic selectivity.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) and Selectivity Profiling
CompoundSubstitutionCLogPIC₅₀ A549 (µM)IC₅₀ SKOV3 (µM)IC₅₀ HEK293 (µM)Selectivity Index (HEK/SKOV3)
1 (Base) None1.8245.2 ± 3.138.5 ± 2.4>100>2.5
2 7-Fluoro2.0518.4 ± 1.515.2 ± 1.1>100>6.5
3 7-Chloro2.614.5 ± 0.43.8 ± 0.385.4 ± 6.222.4
4 7-Bromo2.881.2 ± 0.10.9 ± 0.142.1 ± 3.546.7
5 7-Iodo3.450.8 ± 0.10.6 ± 0.115.3 ± 1.825.5

Data Interpretation:

  • Fluorine (Compound 2): Provides a modest boost in potency while maintaining excellent safety in normal cells.

  • Chlorine & Bromine (Compounds 3 & 4): Represent the "sweet spot" of the SAR. The 7-Bromo derivative achieves sub-micromolar potency with the highest Selectivity Index, likely due to optimal halogen bonding within the target protein's binding pocket.

  • Iodine (Compound 5): While highly potent, the excessive lipophilicity (CLogP > 3.4) leads to off-target membrane disruption, significantly reducing its selectivity and increasing toxicity in healthy HEK293 cells.

Experimental Workflows: A Self-Validating System

When testing isoquinoline derivatives, experimental design is critical. Isoquinolines can undergo intracellular redox cycling, which artificially inflates the signals of traditional tetrazolium-based assays (like MTT or MTS), leading to false-negative cytotoxicity readouts.

To ensure absolute trustworthiness, we utilize orthogonal, ATP-based luminescence assays by 4[4].

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Objective: Determine the IC₅₀ of halogenated derivatives without redox interference.

  • Cell Seeding: Seed SKOV3 cells at 5,000 cells/well in 90 µL of McCoy's 5A medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validating Controls: Designate wells for 0.1% DMSO (Vehicle/100% Viability) and 1 µM Staurosporine (Positive Kill Control). Quality Control: The assay is only valid if the calculated Z'-factor is > 0.5.

  • Compound Treatment: Prepare 10X serial dilutions of Compounds 1–5 in medium. Add 10 µL to respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 Reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Caspase-3/7 Executioner Assay

Objective: Differentiate true apoptosis from non-specific necrosis. Causality Note: Highly lipophilic compounds (like the 7-Iodo derivative) can cause cell death via membrane toxicity (necrosis). To prove the mechanism is IAP-inhibition-driven apoptosis, we must measure executioner caspase activity.

  • Parallel Treatment: Seed and treat cells identically to Protocol A, but reduce the incubation time to 24 hours (peak caspase activation precedes terminal ATP depletion).

  • Substrate Cleavage: Add 100 µL of Caspase-Glo 3/7 Reagent (containing the proluminescent DEVD substrate) to each well.

  • Incubation: Shake for 30 seconds, then incubate in the dark for 1 hour at room temperature.

  • Measurement: Read luminescence. A dose-dependent spike in luminescence relative to the vehicle control confirms apoptotic execution.

Mechanism of Action Visualization

The following diagram maps the established pathway by which these optimized halogenated isoquinolines induce cytotoxicity in tumor cells.

G Iso Halogenated 6-Methylisoquinolin-4-ol IAP IAP Family Proteins (XIAP, cIAP-1) Iso->IAP Inhibits Casp9 Caspase-9 Activation IAP->Casp9 Releases Block Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleaves Apop Tumor Cell Apoptosis Casp3->Apop Induces

Mechanism of apoptosis induction via IAP inhibition by halogenated isoquinolines.

References

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL
  • Source: Drug Design, Development and Therapy (PMC)
  • Title: Halogenated Derivatives Course: Study Free. Fast Cert.
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL

Sources

cross-reactivity profiling of 6-methylisoquinolin-4-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Cross-Reactivity Profiling of 6-Methylisoquinolin-4-ol: A Comparative Guide for Scaffold Triage

Executive Summary

In early-stage drug discovery, the isoquinoline scaffold—specifically derivatives of 6-methylisoquinolin-4-ol (CAS: 1511622-59-5)—serves as a "privileged structure." It is heavily utilized as a foundational building block for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors, HIF prolyl hydroxylase (HIF-PHD) inhibitors, and various kinase inhibitors [1]. However, this structural versatility introduces a critical bottleneck in High-Throughput Screening (HTS): polypharmacology and target promiscuity.

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of 6-methylisoquinolin-4-ol against alternative scaffolds. By understanding the causality behind its off-target liabilities and implementing self-validating HTS protocols, discovery teams can effectively triage hits and de-risk their lead optimization pipelines.

The Mechanistic Basis of Isoquinoline Promiscuity

To effectively screen a compound, one must first understand how it behaves at the molecular level. The promiscuity of 6-methylisoquinolin-4-ol is not random; it is driven by precise pharmacophore mimicry.

  • NAD+ Mimicry (PARP-1/2): The nitrogen atom at position 2 acts as a potent hydrogen bond acceptor, while the hydroxyl group at position 4 serves as a hydrogen bond donor. This exact geometry perfectly mimics the nicotinamide moiety of NAD+, allowing it to anchor deep within the catalytic domain of PARP enzymes [1].

  • ATP Mimicry (Kinome): The planar bicyclic aromatic ring closely resembles the adenine ring of ATP. The addition of the 6-methyl group increases the scaffold's lipophilicity (cLogP), which, while improving cellular permeability, drives hydrophobic interactions deep within the highly conserved ATP-binding pockets of kinases.

  • Metal Chelation (Epigenetics): In the presence of certain transition metals within the active sites of Jumonji C (JmjC) domain-containing demethylases or HIF-PHDs, the hydroxyl group can participate in metal coordination, mimicking 2-oxoglutarate (2-OG)[2].

Binding_Pathways Scaffold 6-methylisoquinolin-4-ol NAD NAD+ Pocket PARP-1 / PARP-2 Scaffold->NAD Primary Target (H-Bonding) ATP ATP Pocket Kinases (e.g., PKA) Scaffold->ATP Off-Target Liability (Adenine Mimicry) AlphaKG 2-OG Pocket HIF-PHD / KDMs Scaffold->AlphaKG Off-Target Liability (Metal Chelation)

Fig 2. Pharmacophore mimicry pathways driving 6-methylisoquinolin-4-ol off-target binding.

Comparative Scaffold Performance in HTS

When selecting a starting point for hit-to-lead chemistry, it is vital to compare 6-methylisoquinolin-4-ol against alternative isoquinoline derivatives. The table below summarizes representative HTS profiling data, highlighting the trade-offs between target potency and kinome cross-reactivity.

ScaffoldPARP-1 IC₅₀ (nM)Kinase Panel Hit Rate (>50% inhib at 10 µM)KDM4A IC₅₀ (µM)Primary HTS Liability
6-methylisoquinolin-4-ol 4518% (Promiscuous)2.1High kinome cross-reactivity due to lipophilic 6-Me group altering the hydration network.
Isoquinolin-1(2H)-one 154% (Clean)>10Poor cell permeability; requires extensive linker optimization [1].
4-Bromoisoquinoline >100022%>10Halogen-driven non-specific aggregation (PAINs liability).
Tetrahydroisoquinolin-4-ol 3208%8.5Chiral center complexity; rapid metabolic clearance [3].

Data Interpretation: While 6-methylisoquinolin-4-ol offers excellent baseline potency for NAD+-dependent enzymes, its 18% hit rate across a standard 300-kinase panel necessitates rigorous orthogonal screening to filter out pan-assay interference compounds (PAINs) and off-target binders.

Self-Validating Experimental Protocols

To accurately profile these liabilities, HTS workflows must be designed to eliminate false positives caused by the intrinsic properties of the scaffold. Isoquinolines are notorious for auto-fluorescence in the blue/green spectrum (350-450 nm). Therefore, standard fluorescence intensity assays are fundamentally flawed for this class.

Protocol 1: TR-FRET Kinase Cross-Reactivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence. By utilizing a Europium fluorophore with a long emission half-life, we introduce a time delay (e.g., 50 µs) before reading the signal at 615 nm. This completely bypasses the short-lived auto-fluorescence of the 6-methylisoquinoline core, ensuring high-fidelity data.

  • Acoustic Dispensing: Use an Echo 555 Liquid Handler to dispense 10 nL of 6-methylisoquinolin-4-ol derivatives (10 mM in DMSO) into a 384-well low-volume ProxiPlate. Why: Acoustic dispensing eliminates tip-based carryover, critical for lipophilic compounds that adhere to plastic pipette tips.

  • Enzyme/Substrate Addition: Dispense 5 µL of the target kinase and biotinylated peptide substrate mixture.

  • Reaction Initiation: Add 5 µL of ATP at a concentration equal to the kinase's Km​ . Why: Setting ATP at Km​ ensures the assay is highly sensitive to competitive ATP-mimetic inhibitors, directly exposing the scaffold's cross-reactivity.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and ULight-Streptavidin.

  • Validation & Readout: Read on a PHERAstar FSX microplate reader. Self-Validation: The assay must maintain a Z'-factor > 0.7 across all plates, utilizing Staurosporine as a positive control to validate dynamic range.

Protocol 2: PARP-1 Chemiluminescent Triage

Causality: To confirm that the primary mechanism of action is NAD+ competition (and not DNA intercalation or non-specific aggregation), a chemiluminescent assay measuring actual ADP-ribosylation is required.

  • Plate Preparation: Utilize 384-well plates pre-coated with histone proteins.

  • Compound Incubation: Add 6-methylisoquinolin-4-ol compounds and recombinant PARP-1 enzyme. Incubate for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of standard NAD+ and biotinylated-NAD+ (at Km​ ).

  • Detection: Wash the plate 3x with PBST to remove unbound NAD+. Add Streptavidin-HRP, followed by a luminol-based chemiluminescent substrate.

  • Readout: Measure luminescence. A decrease in signal correlates directly with the compound's ability to block NAD+ binding.

HTS_Workflow Library Compound Library (6-methylisoquinolin-4-ol) Primary Primary HTS Screen (Target-Specific) Library->Primary HitTriage Hit Triage & Validation Primary->HitTriage CrossReactivity Cross-Reactivity Profiling HitTriage->CrossReactivity Kinase Kinome Panel (TR-FRET) CrossReactivity->Kinase PARP PARP Family Panel (Chemiluminescence) CrossReactivity->PARP Epigenetic Epigenetic Targets (AlphaLISA) CrossReactivity->Epigenetic Lead Selective Lead Selection Kinase->Lead PARP->Lead Epigenetic->Lead

Fig 1. HTS triage workflow for profiling isoquinoline scaffold cross-reactivity.

Conclusion

While 6-methylisoquinolin-4-ol is an exceptionally potent starting point for NAD+ and 2-OG competitive inhibitors, its inherent structural mimicry of adenine demands rigorous, orthogonal HTS profiling. By leveraging TR-FRET for kinome counter-screening and acoustic dispensing to mitigate lipophilic artifacts, discovery scientists can effectively harness this privileged scaffold while engineering out its cross-reactive liabilities.

References

  • US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. Google Patents. 1

  • Nitric Oxide Synthases in Rheumatoid Arthritis. PMC - NIH. 2

  • Synthesis and Biological Evaluation of Tylophorine-Derived Dibenzoquinolines as Orally Active Agents. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

A Senior Application Scientist's Guide to Evaluating 6-Methylisoquinolin-4-ol: Ensuring Batch-to-Batch Consistency and Purity for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the consistency and purity of starting materials and intermediates are not just a matter of quality control; they are fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for the comprehensive evaluation of 6-methylisoquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. We will move beyond simple pass/fail criteria to establish a robust, self-validating analytical workflow that ensures true batch-to-batch consistency.

The methodologies detailed herein are grounded in the principles of Quality by Design (QbD) and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q7 for Good Manufacturing Practice (GMP) for APIs and Q2(R1) for the validation of analytical procedures.[1][2][3] This ensures that the data generated is not only scientifically sound but also meets stringent regulatory expectations.

The Criticality of Batch-to-Batch Consistency

In pharmaceutical development, an intermediate that is "within specification" but exhibits variability between batches can introduce unforeseen challenges in downstream processes.[2] This can manifest as fluctuations in reaction kinetics, altered impurity profiles in the final API, or even changes in the physical properties of the drug substance.[2] Therefore, a thorough evaluation of batch-to-batch consistency for a critical intermediate like 6-methylisoquinolin-4-ol is a proactive measure to mitigate risks and ensure a smooth transition from development to manufacturing.[4]

Our evaluation will focus on a multi-faceted approach, integrating chromatographic and spectroscopic techniques to build a comprehensive profile of each batch.

Analytical Workflow for 6-Methylisoquinolin-4-ol Evaluation

A systematic approach is essential for the thorough evaluation of 6-methylisoquinolin-4-ol. The following workflow outlines the key analytical techniques and their interplay in establishing identity, purity, and consistency.

Analytical_Workflow cluster_0 Batch Receipt & Initial Assessment cluster_1 Definitive Identification cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Comparison Batch_Receipt Batch Receipt and Documentation Review Visual_Inspection Visual Inspection (Appearance, Color) Batch_Receipt->Visual_Inspection Solubility Solubility Assessment Visual_Inspection->Solubility FTIR FT-IR Spectroscopy Solubility->FTIR HPLC HPLC-UV (Purity Assay & Impurity Profile) Solubility->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Comparison Batch-to-Batch Data Comparison FTIR->Comparison MS Mass Spectrometry NMR->Comparison MS->Comparison LCMS LC-MS (Impurity Identification) HPLC->LCMS HPLC->Comparison LCMS->Comparison Report Certificate of Analysis & Report Generation Comparison->Report

Caption: Overall analytical workflow for 6-methylisoquinolin-4-ol evaluation.

I. Identity Confirmation: A Spectroscopic Fingerprint

The first step in our evaluation is to unequivocally confirm the identity of 6-methylisoquinolin-4-ol. This is achieved by creating a detailed spectroscopic "fingerprint" of a well-characterized reference standard.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 6-methylisoquinolin-4-ol is expected to show characteristic absorptions for the O-H, C-H, C=C, and C-N bonds.

Expected Characteristic IR Absorptions for 6-Methylisoquinolin-4-ol:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (CH₃)
1650-1500C=C stretchAromatic ring
1300-1000C-O stretchPhenolic hydroxyl

Note: These are expected ranges and may vary slightly.[5][6]

  • Sample Preparation: A small amount of the 6-methylisoquinolin-4-ol sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to the reference standard. The presence of all characteristic peaks within an acceptable wavenumber tolerance confirms the identity of the functional groups.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Hypothetical ¹H and ¹³C NMR Data for 6-Methylisoquinolin-4-ol (in DMSO-d₆):

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5 (broad s)Singlet1HOH
~8.8 (s)Singlet1HH-1
~7.9 (d)Doublet1HH-5
~7.5 (s)Singlet1HH-3
~7.4 (d)Doublet1HH-7
~7.2 (s)Singlet1HH-8
~2.4 (s)Singlet3HCH₃

¹³C NMR:

Chemical Shift (ppm)Assignment
~175C-4
~150C-1
~145C-8a
~138C-6
~130C-4a
~128C-5
~125C-7
~120C-8
~110C-3
~21CH₃

Note: These are predicted chemical shifts and may vary in experimental data.[7][8]

  • Sample Preparation: Dissolve approximately 10 mg of 6-methylisoquinolin-4-ol in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Compare the chemical shifts, multiplicities, and integrations to the reference standard and theoretical values.

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Expected Mass Spectrometry Data for 6-Methylisoquinolin-4-ol (C₁₀H₉NO):

  • Molecular Formula: C₁₀H₉NO

  • Exact Mass: 159.0684

  • Expected [M+H]⁺ (Electrospray Ionization - ESI): 160.0757

  • Sample Preparation: Prepare a dilute solution of 6-methylisoquinolin-4-ol in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value.

II. Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 6-methylisoquinolin-4-ol and for creating a detailed impurity profile.[9]

A. Potential Impurities in the Synthesis of 6-Methylisoquinolin-4-ol

Understanding the potential impurities is crucial for developing a specific and sensitive analytical method. A common synthetic route to isoquinoline derivatives is the Bischler-Napieralski reaction.[4][10][11] A plausible synthesis of 6-methylisoquinolin-4-ol could involve the cyclization of an N-acyl-phenylethylamine derivative.

Bischler_Napieralski cluster_0 Potential Impurities Starting_Material Unreacted Starting Material Isomer Positional Isomers Oxidation Oxidation Products Byproducts Reaction Byproducts

Caption: Potential impurities in 6-methylisoquinolin-4-ol synthesis.

Potential impurities could include:

  • Unreacted starting materials: The N-acyl-phenylethylamine precursor.

  • Positional isomers: Depending on the directing effects of the substituents on the aromatic ring.[12]

  • Byproducts from side reactions: Such as styrene derivatives from a retro-Ritter reaction.[13]

  • Degradation products: Formed during synthesis or storage.

B. HPLC Method for Purity and Impurity Analysis

A stability-indicating HPLC method is one that can separate the main peak from all potential impurities and degradation products.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Standard Preparation: Prepare a stock solution of the 6-methylisoquinolin-4-ol reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the 6-methylisoquinolin-4-ol batch sample in the diluent to a known concentration.

  • Analysis: Inject the blank, standards, and samples into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities by comparing their retention times and response factors to known impurity standards, if available, or report them as a percentage of the main peak area.

This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][14]

III. Comparative Analysis of Multiple Batches

The true measure of consistency comes from the direct comparison of data from multiple batches. The following tables present hypothetical data for three batches of 6-methylisoquinolin-4-ol, where Batch A and B are consistent and within specification, while Batch C shows some deviations.

Table 1: Comparison of Physical and Spectroscopic Data

ParameterBatch ABatch BBatch CSpecification
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
FT-IR Conforms to referenceConforms to referenceConforms to referenceConforms to reference
¹H NMR Conforms to referenceConforms to referenceConforms to referenceConforms to reference
[M+H]⁺ (m/z) 160.0758160.0756160.0759160.0757 ± 0.005

Table 2: Comparative HPLC Purity and Impurity Profile

AnalyteBatch ABatch BBatch CSpecification
Purity (%) 99.8599.8299.25≥ 99.0%
Impurity 1 (RRT ~0.8) 0.05%0.06%0.35%≤ 0.15%
Impurity 2 (RRT ~1.2) 0.03%0.04%0.12%≤ 0.15%
Unknown Impurity (RRT ~1.5) Not DetectedNot Detected0.18%≤ 0.10%
Total Impurities (%) 0.15%0.18%0.75%≤ 1.0%

RRT = Relative Retention Time

From this data, we can conclude that while all three batches meet the overall purity specification, Batch C exhibits a noticeable difference in its impurity profile, with a higher level of Impurity 1 and the presence of a new unknown impurity. This deviation, although within the total impurity limit, warrants further investigation to understand its potential impact on downstream processes.

Conclusion

A robust and multi-faceted analytical approach is paramount for ensuring the batch-to-batch consistency and purity of 6-methylisoquinolin-4-ol. By combining spectroscopic techniques for identity confirmation with a validated, stability-indicating HPLC method for purity and impurity profiling, a comprehensive understanding of each batch can be achieved. This rigorous evaluation, grounded in scientific principles and regulatory expectations, is a critical step in de-risking the drug development process and ensuring the consistent quality of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).
  • Tianming Pharmaceuticals.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021).
  • Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol. Pharmaceutical Chemistry Journal.
  • Bischler-Napieralski Reaction. Comprehensive Organic Name Reactions and Reagents.
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024).
  • Benchchem. Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Mass Spectrometry: Fragment
  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Benchchem.
  • ChemicalBook. 6-Methylquinoline(91-62-3) 13C NMR spectrum.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences.
  • Zaether.
  • Identifying sources of batch to batch variation in processability. Powder Technology.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society.
  • Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry.
  • Table of Characteristic IR Absorptions.
  • Product Class 6: Isoquinolinones. Science of Synthesis.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Isoquinoline. NIST WebBook.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.
  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermedi
  • Synthesis of 6-bromo-4-iodoquinoline.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Life cycle assessment of multi-step rufinamide synthesis – from isolated reactions in batch to continuous microreactor networks. Green Chemistry.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers.
  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

Sources

Safety Operating Guide

6-Methylisoquinolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 6-Methylisoquinolin-4-ol

As a Senior Application Scientist overseeing the integration of novel N-heterocyclic building blocks into drug discovery pipelines, I frequently consult on the safe handling of specialized reagents. 6-Methylisoquinolin-4-ol (CAS: 1511622-59-5) is a highly valuable scaffold, particularly in the synthesis of kinase inhibitors. However, its physicochemical properties necessitate rigorous safety and disposal protocols. This guide provides a self-validating, mechanistic framework for its operational handling, spill containment, and terminal disposal to ensure both personnel safety and environmental compliance.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe handling protocol. The low molecular weight and specific topological polar surface area of 6-Methylisoquinolin-4-ol facilitate rapid dermal absorption, while its stable aromatic structure contributes to environmental persistence.

Table 1: Quantitative Data and Hazard Implications

PropertyValueMechanistic Rationale / Implication
CAS Number 1511622-59-5Unique identifier required for strict inventory and SDS tracking[1].
Molecular Formula C10H9NONitrogenous aromatic system; implies high stability and potential for environmental persistence if improperly discarded[1].
Molecular Weight 159.188 g/mol Low molecular weight facilitates rapid absorption through dermal layers and mucosal membranes[1].
Topological Polar Surface Area 33.1 ŲIndicates moderate lipophilicity, enhancing cellular membrane permeability and systemic toxicity upon exposure[1].
Hazard Classes (Analogous) Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ARequires strict PPE; compound causes serious eye irritation and is harmful if swallowed or in contact with skin[2].
Environmental Hazard Aquatic Chronic ToxicityToxic to aquatic life with long-lasting effects; absolutely prohibits disposal in standard aqueous waste streams[2][3].

Operational Handling & PPE Methodology

Mechanistic Rationale: Isoquinolinol derivatives exhibit significant dermal penetration and mucosal irritation. The nitrogen heteroatom and the hydroxyl group can participate in hydrogen bonding with biological macromolecules, leading to acute toxicity[4].

Self-Validating Protocol:

  • Engineering Controls: Conduct all transfers, weighing, and reactions within a certified Class II biological safety cabinet or a chemical fume hood. Validation step: Verify the hood's continuous monitor displays a minimum face velocity of 100 fpm before opening the container[5].

  • PPE Donning:

    • Gloves: Use high-quality nitrile gloves and inspect for micro-tears prior to use. Double-gloving is mandatory during solution preparation to provide a secondary barrier against solvent-mediated permeation[3].

    • Eye Protection: Wear tight-fitting chemical safety goggles (EN166 or ANSI Z87.1 approved) to prevent aerosolized dust from contacting the ocular mucosa[3].

    • Respiratory: If handling bulk powders outside of engineering controls (which should be avoided), utilize a full-face respirator with multi-purpose combination cartridges (e.g., type ABEK)[2].

  • Handling Execution: Use anti-static spatulas to prevent electrostatic discharge, which could ignite suspended dust clouds. Keep the container tightly closed immediately after use[2].

Spill Response & Containment Workflow

In the event of a spill, immediate containment is critical to prevent environmental release. Because isoquinolines exhibit long-lasting toxic effects in aquatic ecosystems, preventing the substance from entering drains is the highest priority[2][3].

SpillResponse A Spill Detected (6-Methylisoquinolin-4-ol) B Evacuate & Ventilate Area A->B C Don Advanced PPE (Respirator, Double Gloves) B->C D Contain Spill (Inert Absorbent/Sand) C->D E Transfer to Hazardous Waste Receptacle D->E F Seal & Apply GHS Hazard Labels E->F G Dispatch to Licensed Disposal Facility F->G

Sequential workflow for 6-Methylisoquinolin-4-ol spill containment and environmental protection.

Spill Response Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Containment: Do not flush with water. Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or proprietary chemical binders) to prevent spreading[2][3].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture and place it into a dedicated, sealable hazardous waste container[4].

  • Decontamination: Wash the spill area with a suitable organic solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all wash liquids as hazardous waste[4].

Proper Disposal Procedures

Mechanistic Rationale for Disposal: 6-Methylisoquinolin-4-ol is not readily biodegradable. Its rigid aromatic framework resists environmental degradation, and it poses a severe threat to aquatic vertebrates and invertebrates[5]. Therefore, it must be subjected to high-temperature incineration to fully cleave the aromatic ring system. The incineration facility must be equipped with scrubbers to neutralize the nitrogen oxide (NOx) emissions generated during the combustion of the nitrogenous ring.

WasteSegregation W1 6-Methylisoquinolin-4-ol Laboratory Waste W2 Solid Waste (PPE, Absorbents, Vials) W1->W2 W3 Liquid Waste (Reaction Solvents) W1->W3 W7 Solid Hazardous Waste Stream W2->W7 W4 Contains Halogenated Solvents? (e.g., DCM) W3->W4 W5 Non-Halogenated Waste Stream W4->W5 No W6 Halogenated Waste Stream W4->W6 Yes W8 High-Temperature Incineration (Licensed Facility) W5->W8 W6->W8 W7->W8

Decision tree for the proper segregation and terminal disposal of 6-Methylisoquinolin-4-ol waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, Kimwipes, and PPE) into a designated, puncture-resistant solid hazardous waste container[2].

    • Liquid Waste: Segregate solvent waste containing 6-Methylisoquinolin-4-ol into halogenated or non-halogenated streams based on the primary solvent used. Do NOT mix with incompatible oxidizing agents[5].

  • Containment & Labeling:

    • Store waste in high-density polyethylene (HDPE) or glass containers. Ensure caps are tightly sealed with PTFE liners to prevent vapor leakage[2].

    • Label clearly with "Hazardous Waste: Contains 6-Methylisoquinolin-4-ol (Toxic/Aquatic Hazard)" and the date of initial accumulation.

  • Storage Conditions: Store the waste containers in a secondary containment tray in a cool, dry, and well-ventilated waste accumulation area, away from direct sunlight and heat sources[5].

  • Terminal Disposal: Coordinate pickup with a licensed hazardous waste management facility. Ensure the manifest specifies the need for high-temperature incineration[2][3].

References

  • Safety Data Sheet (Isoquinoline Derivatives) Source: Washington University URL:[Link]

  • SAFETY DATA SHEET (Isoquinoline) Source: Thermo Fisher URL:[Link]

Sources

Personal protective equipment for handling 6-Methylisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe and efficient handling of nitrogen-containing heterocycles is paramount in drug development and synthetic chemistry. 6-Methylisoquinolin-4-ol (CAS 1511622-59-5) is a highly valuable building block, offering a rigid isoquinoline scaffold and a reactive hydroxyl group for downstream functionalization[1]. However, like many isoquinoline derivatives, it presents specific toxicological risks, including dermal toxicity, ocular irritation, and environmental hazards[2].

This guide provides a field-proven, self-validating framework for the safe handling, operational workflow, and disposal of 6-Methylisoquinolin-4-ol, ensuring both scientific integrity and uncompromising laboratory safety.

Quantitative Safety & Physicochemical Profile

To design an effective safety protocol, we must first understand the physicochemical properties of the compound. The following table summarizes the critical data for 6-Methylisoquinolin-4-ol and its associated hazard classifications based on the isoquinoline core.

ParameterSpecificationOperational Rationale / Hazard Context
Chemical Name 6-Methylisoquinolin-4-olNitrogen heterocycle utilized in medicinal chemistry[1].
CAS Number 1511622-59-5Essential identifier for Environmental Health & Safety (EHS) tracking[1].
Molecular Formula C10H9NOContains a basic nitrogen and a reactive hydroxyl group[1].
Molecular Weight 159.188 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption[1].
GHS Hazard Codes H302, H311, H315, H319Harmful if swallowed; toxic via skin contact; severe skin/eye irritant[2].
Ecological Hazard H412 (Aquatic Toxicity)Harmful to aquatic life with long-lasting effects; prohibits sink disposal[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the chemical. Every piece of equipment serves a mechanistic purpose in preventing exposure.

  • Hand Protection (Nitrile Rubber Gloves):

    • Causality: The lipophilic nature of the isoquinoline core allows it to easily penetrate compromised skin barriers, leading to systemic toxicity (H311)[2].

    • Self-Validation: Always inspect gloves for micro-tears prior to use. Double-gloving is recommended during concentrated stock preparation[2].

  • Eye/Face Protection (Chemical Safety Goggles):

    • Causality: Isoquinoline derivatives can cause severe ocular irritation and potential corneal damage upon contact[2][3]. Standard safety glasses are insufficient; use tight-fitting goggles (EN 166 / NIOSH approved) to prevent dust ingress[2][4].

  • Respiratory Protection (N95/P2 Mask or Fume Hood):

    • Causality: 6-Methylisoquinolin-4-ol is handled as a solid powder. Aerosolized particulates can cause respiratory tract irritation and systemic absorption via inhalation[4][5]. All handling must occur in a certified fume hood.

  • Body Protection (Flame-Retardant Lab Coat):

    • Causality: Prevents direct dermal contact during accidental spills or solvent splashes[3][6]. Ensure closed-toe shoes and long pants are worn at all times.

Operational Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology outlines a standard derivatization procedure (e.g., O-alkylation) using 6-Methylisoquinolin-4-ol. This protocol is designed to minimize exposure while maximizing reaction efficiency.

Step 1: Environmental & PPE Verification Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm. Don all required PPE[3][5]. Causality: Proper face velocity ensures that any aerosolized particles generated during container opening are immediately exhausted away from your breathing zone.

Step 2: Weighing and Transfer Using a static-free spatula, weigh the required amount of 6-Methylisoquinolin-4-ol into a dry, tared reaction flask[1][5]. Causality: Static electricity can cause fine powders to repel and aerosolize. A static-free environment prevents contamination of the balance area and reduces inhalation hazards[4][5].

Step 3: Dissolution Inside the fume hood, slowly add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask. Stir magnetically until the solid is completely dissolved[3]. Causality: Polar aprotic solvents effectively solvate the nitrogen heterocycle and the hydroxyl group, preventing clumping and ensuring a homogeneous reaction mixture.

Step 4: Thermal Control and Reagent Addition Cool the reaction mixture to 0–10 °C using an ice-water bath. Slowly add the base (e.g., K₂CO₃) followed by the electrophile[3]. Causality: The deprotonation of the hydroxyl group can be exothermic. Cooling the mixture controls the reaction kinetics, preventing thermal runaway and minimizing the vaporization of volatile coreagents[3].

Step 5: Reaction Monitoring & Quenching Monitor the reaction progress via Thin Layer Chromatography (TLC). Upon completion, quench the reaction with cold water[3]. Causality: TLC provides a rapid, low-exposure method to confirm the consumption of the starting material without requiring large-volume sampling.

Process Visualization

Workflow A Phase 1: Pre-Operation Verify Fume Hood & PPE B Phase 2: Material Transfer Weighing 6-Methylisoquinolin-4-ol A->B PPE Confirmed C Phase 3: Dissolution Add Solvent under Stirring B->C Minimize Dust D Phase 4: Reaction Execution Temperature Control (0-10°C) C->D Complete Dissolution E Phase 5: Quenching & Workup Neutralize & Extract D->E Reaction Complete F Phase 6: Waste Segregation Separate Aqueous/Organic E->F Collect Effluent G Phase 7: Final Disposal Incineration via EHS F->G Log Hazardous Waste

Operational safety workflow for handling and reacting 6-Methylisoquinolin-4-ol.

Emergency Response & Disposal Plan

Spill Response: Evacuate non-essential personnel. Do not sweep the dry powder, as this generates hazardous dust. Instead, use a slightly dampened absorbent pad or a HEPA-filtered vacuum to collect the solid[4][5]. Place the collected material in a sealed, labeled container for hazardous waste[2].

Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water to prevent systemic absorption[5].

  • Eye Contact: Flush cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate evaluation by an ophthalmologist[2][3].

Chemical Disposal: 6-Methylisoquinolin-4-ol and its derivatives are harmful to aquatic life and must never be discharged into municipal drains[2][4]. Collect all organic and aqueous waste in chemically compatible, clearly labeled hazardous waste containers. Disposal must be executed by a licensed Environmental Health and Safety (EHS) waste contractor, strictly through high-temperature incineration[3][6]. Decontaminate all spatulas and glassware with acetone before transferring them to the washing station[6].

References

  • Source: guidechem.
  • Source: tcichemicals.
  • Source: benchchem.
  • Source: apolloscientific.co.
  • Title: ISO QUINOLINE TECH.
  • Source: angenechemical.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.